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1-(difluoromethyl)-4-methoxybenzene Documentation Hub

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  • Product: 1-(difluoromethyl)-4-methoxybenzene
  • CAS: 658-17-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Bioisosteric Applications of 1-(Difluoromethyl)-4-methoxybenzene

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(Difluoromethyl)-4-methoxybenzene (CAS: 658-17-3), commonly referred to as 4-(difluoromethyl)anisole, represents a highly versatile molecular scaffold. Unlike the ubiquitous trifluoromethyl (–CF3) group, which is strictly lipophilic and electron-withdrawing, the difluoromethyl (–CF2H) moiety retains a highly polarized proton. This whitepaper provides an in-depth technical analysis of this compound, focusing on its unique role as a "lipophilic hydrogen bond donor," its electronic interplay with the para-methoxy group, and the validated methodologies used to quantify its metabolic stability and physicochemical properties [1].

Structural and Physicochemical Profiling

The unique behavior of 1-(difluoromethyl)-4-methoxybenzene stems from the stereoelectronic push-pull system within the molecule. The para-methoxy (–OCH3) group acts as a strong electron-donating group via resonance (+M effect), which increases the electron density of the aromatic ring. Conversely, the –CF2H group exerts a strong inductive electron-withdrawing effect (–I effect).

The two highly electronegative fluorine atoms polarize the adjacent C–H bond, rendering the proton sufficiently acidic to act as a hydrogen bond (HB) donor. This allows the –CF2H group to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups, but with a significantly higher lipophilicity and reduced susceptibility to Phase II bioconjugation (e.g., glucuronidation) [1, 2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, highlighting the causality behind its utility in drug design.

ParameterValueCausality / Relevance in Drug Design
IUPAC Name 1-(difluoromethyl)-4-methoxybenzeneStandardized nomenclature for regulatory filing.
CAS Number 658-17-3Unique chemical identifier for procurement and safety tracking.
Molecular Formula C8H8F2O-
Molecular Weight 158.15 g/mol Low molecular weight makes it an ideal building block for Fragment-Based Drug Discovery (FBDD).
HB Acidity (A) 0.094 – 0.126The polarized C–H bond allows it to mimic –OH/–SH in target binding pockets without the high desolvation penalty of classical polar groups.
Calculated LogP ~2.6The ΔlogP between –CF2H and –CH3 ranges from -0.1 to +0.4. This localized lipophilicity enhances passive membrane permeability.

Metabolic Stability and CYP450 Evasion

A primary failure point in drug development is rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) enzymes. Standard benzylic methyl groups (–CH3) are highly susceptible to hydrogen atom transfer (HAT) by the CYP450 heme-oxo intermediate, leading to rapid hydroxylation and subsequent oxidation to carboxylic acids.

Substituting the –CH3 group with a –CF2H group fundamentally alters this metabolic liability. The C–F bond is significantly stronger (~105 kcal/mol) than a standard C–H bond (~98 kcal/mol). Furthermore, the steric bulk of the fluorine atoms and their dense electron clouds repel the electron-rich CYP450 active site, effectively shielding the remaining benzylic proton from abstraction [3].

CYP450_Metabolism Substrate Anisole Scaffold CH3_Group -CH3 (Standard) Substrate->CH3_Group CF2H_Group -CF2H (Bioisostere) Substrate->CF2H_Group CYP450_1 CYP450 Oxidation CH3_Group->CYP450_1 CYP450_2 CYP450 Oxidation CF2H_Group->CYP450_2 Labile Rapid Clearance (-CH2OH formed) CYP450_1->Labile C-H Activation Stable Metabolic Stability (Oxidation Blocked) CYP450_2->Stable High C-F Bond Energy Steric Shielding

Fig 1: Logical relationship showing how -CF2H substitution prevents CYP450-mediated oxidative clearance.

Validated Experimental Methodologies

To ensure scientific integrity, the properties of 1-(difluoromethyl)-4-methoxybenzene must be empirically validated using robust, self-validating assay systems. Below are the detailed protocols for assessing its hydrogen bond acidity and in vitro metabolic stability.

Protocol A: 1H NMR Assessment of Hydrogen Bond Acidity (Abraham’s Method)

This protocol quantifies the hydrogen bond donor capacity of the –CF2H proton by measuring its chemical shift in solvents of varying hydrogen bond acceptor strengths [1].

  • Causality: Dimethyl sulfoxide (DMSO-d6) is a strong hydrogen bond acceptor. If the –CF2H proton is a true HB donor, it will interact with the oxygen of DMSO, causing a significant downfield chemical shift (Δδ) compared to a non-coordinating solvent like CDCl3.

  • Self-Validating Control: 4-methylanisole must be run in parallel. The standard –CH3 protons will not exhibit a solvent-dependent shift, proving that the shift in the –CF2H compound is due to specific hydrogen bonding, not bulk magnetic susceptibility of the solvent.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 0.05 M solution of 1-(difluoromethyl)-4-methoxybenzene in 0.5 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Control Preparation: Prepare an identical 0.05 M solution of 4-methylanisole in CDCl3.

  • Initial Acquisition: Acquire standard 1H NMR spectra at 298 K. Record the exact chemical shift of the –CF2H proton (typically a triplet due to 2J_H-F coupling) and the –CH3 protons.

  • Solvent Exchange: Repeat steps 1-3 using DMSO-d6 as the solvent.

  • Data Processing: Calculate the shift difference: Δδ = δ(DMSO-d6) - δ(CDCl3).

  • Parameter Calculation: Convert Δδ to Abraham’s hydrogen bond acidity parameter (A) using the established linear free energy relationship equations for fluorinated donors.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CL_int) and half-life (t1/2) of the compound when exposed to human hepatic enzymes [3].

  • Causality: Microsomes contain the membrane-bound CYP450 enzymes but lack the soluble cofactors required for activity. The reaction is strictly dependent on the addition of NADPH.

  • Self-Validating Control: A minus-NADPH control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plasticware. Verapamil is used as a positive control for rapid clearance to validate the enzymatic viability of the HLM batch.

Step-by-Step Procedure:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-Incubation: In a 96-well plate, mix HLM (final protein concentration 0.5 mg/mL) with 1-(difluoromethyl)-4-methoxybenzene (final concentration 1 µM, keeping organic solvent < 0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Aliquoting & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Kinetic Calculation: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant (k), from which t1/2 and CL_int are derived.

HLM_Workflow Step1 1. Incubation (HLM + NADPH + Cmpd) Step2 2. Aliquot Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Step6 6. PK Modeling (Calculate t1/2 & CLint) Step5->Step6

Fig 2: Step-by-step workflow of the Human Liver Microsome (HLM) stability assay.

Conclusion

1-(Difluoromethyl)-4-methoxybenzene is far more than a simple fluorinated building block. By leveraging the –CF2H group as a lipophilic hydrogen bond donor, medicinal chemists can mimic the target-binding interactions of traditional polar groups while simultaneously circumventing their pharmacokinetic liabilities. The integration of this scaffold, guided by rigorous NMR and HLM profiling, provides a strategic pathway for designing next-generation therapeutics with enhanced metabolic stability and optimal membrane permeability.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 640454, 1-(Difluoromethyl)-4-methoxybenzene." PubChem.[Link]

  • Smith, A. M., & Ritt, M. (2023). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv / NIH PubMed Central.[Link]

Exploratory

hydrogen bond donor capacity of the difluoromethyl group

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Difluoromethyl (-CF₂H) Group Executive Summary In modern medicinal chemistry, the "magic methyl" effect is well-known, but the difluoromethyl group ( ) represe...

Author: BenchChem Technical Support Team. Date: March 2026

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Difluoromethyl (-CF₂H) Group

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is well-known, but the difluoromethyl group (


)  represents a more sophisticated tool for multiparameter optimization (MPO). Unlike the inert trifluoromethyl (

) or the highly polar hydroxyl (

), the

moiety occupies a unique physicochemical niche: it acts as a lipophilic hydrogen bond donor .[1][2]

This guide provides a technical breakdown of the hydrogen bond donor (HBD) capacity of the


 group, quantifying its acidity, detailing experimental validation protocols, and offering strategic criteria for its deployment as a bioisostere for 

and

groups.

Part 1: The Physicochemical Basis

The Polarization Mechanism

Carbon-hydrogen (C-H) bonds are typically non-polar and chemically inert regarding hydrogen bonding. However, the geminal introduction of two fluorine atoms fundamentally alters the electronic landscape of the remaining proton.

  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element (
    
    
    
    ). Two fluorine atoms exert a powerful electron-withdrawing inductive effect through the
    
    
    -framework.
  • C-H Acidity: This withdrawal depletes electron density from the carbon atom, which in turn polarizes the C-H bond, rendering the proton significantly more acidic (

    
     depending on the substrate) compared to a methyl group (
    
    
    
    ).
  • The Result: The

    
     proton develops a sufficient partial positive charge (
    
    
    
    ) to act as a hydrogen bond donor to acceptors (e.g., carbonyls, nitrogens) in protein binding pockets.
Comparative H-Bond Parameters

The strength of this interaction is best quantified using the Abraham Solute Hydrogen Bond Acidity Parameter (


) .[3][4]
Functional GroupAbraham Acidity (

)
Lipophilicity ImpactPrimary Utility
Phenol (

)
0.60 - 0.70Lowers

(Polar)
High-affinity binding; High desolvation penalty.
Thiophenol (

)
~0.10 - 0.15ModerateMetabolic liability; oxidation risk.
Difluoromethyl (

)
0.09 - 0.17 Increases

Permeability enhancer; Metabolic blocker.
Aniline (

)
~0.26ModerateBasic; often ionized at physiological pH.
Methyl (

)
0.00Increases

Steric fill; no H-bond donation.

Key Insight: The


 group mimics the H-bond donor capability of a thiol  (

) or a weak aniline rather than a hydroxyl group. It provides a "Goldilocks" effect: enough polarity to orient the molecule in a binding pocket, but weak enough to minimize the energy cost of desolvating the molecule to pass through cell membranes.

Part 2: Visualization of Mechanism

The following diagram illustrates the electronic causality and the resulting bioisosteric relationships.

CF2H_Mechanism F_Atoms Fluorine Atoms (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal F_Atoms->Inductive CH_Polarization C-H Bond Polarization (Dipole Formation) Inductive->CH_Polarization HBD_Capacity H-Bond Donor Capacity (Abraham A ≈ 0.15) CH_Polarization->HBD_Capacity Creates Acidic Proton Bio_OH vs. Hydroxyl (-OH) Weaker Donor Better Permeability HBD_Capacity->Bio_OH Bioisostere Bio_SH vs. Thiol (-SH) Similar Donor Strength Metabolic Stability HBD_Capacity->Bio_SH Bioisostere

Figure 1: Mechanistic pathway of difluoromethyl activation and bioisosteric mapping.

Part 3: Experimental Validation Protocol

To validate the HBD capacity of a specific


 analog in your pipeline, do not rely solely on calculation. The NMR 

Titration Method
is the industry standard for empirical verification.
Protocol: Determination of Hydrogen Bond Acidity ( )

Principle: The chemical shift of the


 proton is sensitive to the solvent environment.[4][5][6] By comparing the shift in a non-interacting solvent (

) vs. a strong H-bond acceptor solvent (

), we can quantify the donor magnitude.[5][6]

Reagents:

  • Compound X (Dry, >95% purity)

  • 
     (Deuterated Chloroform, neutralized)
    
  • 
     (Deuterated Dimethyl Sulfoxide)
    

Workflow:

  • Sample Preparation: Prepare two NMR tubes.

    • Tube A: 5-10 mg of Compound X in 0.6 mL

      
      .
      
    • Tube B: 5-10 mg of Compound X in 0.6 mL

      
      .
      
  • Acquisition: Acquire standard

    
    -NMR spectra for both samples at 298 K. Ensure relaxation delay (
    
    
    
    ) is sufficient (>3s) for accurate integration and peak shape.
  • Analysis: Locate the characteristic triplet (or doublet of doublets) of the

    
     proton. This typically resonates between 5.5 – 7.5 ppm.
    
  • Calculation: Calculate the chemical shift difference:

    
    
    

    Apply the Abraham correlation equation (calibrated for C-H donors):

    
    
    

Interpretation:

  • 
     ppm: Negligible donor capacity.
    
  • 
     ppm: Moderate donor (Typical for Ar-
    
    
    
    ).
  • 
     ppm: Strong donor (Activated systems).
    

Part 4: Strategic Implementation in Drug Design

The decision to incorporate a


 group should be driven by specific optimization needs.
The Decision Matrix

Use the following logic flow to determine if


 is the correct tool for your lead optimization.

Decision_Matrix Start Lead Optimization Issue Q1 Is the H-bond donor (e.g., -OH) critical for potency? Start->Q1 Q2 Does the lead suffer from poor membrane permeability? Q1->Q2 No, or Weak Interaction Action1 Retain -OH or use stronger isostere Q1->Action1 Yes, Strong Interaction Q3 Is the site a metabolic soft spot (e.g., O-demethylation)? Q2->Q3 No Sol1 Deploy -CF2H (Maintains H-bond, Increases Permeability) Q2->Sol1 Yes Sol2 Deploy -OCF2H (Blocks metabolism, Adds H-bond) Q3->Sol2 Yes

Figure 2: Strategic Decision Matrix for Difluoromethyl Incorporation.

Case Study Context: Naratriptan Analogs

In the development of 5-HT1 agonists, replacing an indole N-H or a sulfonamide N-H with


 functionality has been explored to modulate CNS penetration. The 

group reduces the Polar Surface Area (PSA) significantly compared to

or

, facilitating blood-brain barrier (BBB) crossing while maintaining the necessary dipole alignment in the receptor pocket.

Part 5: References

  • Zafrani, Y., et al. (2017).[7][8] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry, 53(14), 5320–5326. [Link]

  • Zafrani, Y., et al. (2019).[8][9] CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637.[9] [Link][1]

  • Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[3][4][8][10][11] The Journal of Organic Chemistry, 71(9), 3389–3394. [Link]

  • Meanwell, N. A. (2011).[7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[7] [Link]

Sources

Foundational

Beyond the Hydroxyl: 1-(Difluoromethyl)-4-methoxybenzene as a Lipophilic Hydrogen Bond Donor

[1] Executive Summary In modern medicinal chemistry, the optimization of lead compounds often faces a dichotomy: the need for hydrogen bond (HB) donors to maintain potency versus the requirement to reduce polarity for me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often faces a dichotomy: the need for hydrogen bond (HB) donors to maintain potency versus the requirement to reduce polarity for membrane permeability and metabolic stability. 1-(Difluoromethyl)-4-methoxybenzene represents a paradigm shift in this space, utilizing the difluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) group as a lipophilic hydrogen bond donor .

Unlike the hydroxyl (


) group, which is a strong HB donor but metabolically labile (glucuronidation) and highly polar, the 

moiety offers a unique electrostatic profile. It functions as a weak HB donor through the polarized C-H bond while simultaneously increasing lipophilicity. This guide provides a technical analysis of this bioisostere, detailing its physicochemical profile, synthesis, and application in rational drug design.

Physicochemical Profiling: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> vs. Paradigm[2]

The utility of 1-(difluoromethyl)-4-methoxybenzene lies in its ability to mimic the directional H-bonding of a phenol while possessing the lipophilicity of a toluene derivative.

Comparative Properties Table

The following data highlights the shift in properties when replacing a phenolic hydroxyl or a methyl group with difluoromethyl in the 4-methoxybenzene scaffold.

PropertyPhenol Analog (4-Methoxyphenol)Toluene Analog (4-Methylanisole)Target: 1-(Difluoromethyl)-4-methoxybenzene
Structure



HB Donor Acidity (

)

(Strong)

(None)

(Weak)
[1]
Lipophilicity (

)



Metabolic Stability Low (Phase II conjugation)Moderate (Benzylic oxidation)High (C-F bond resistance)
Polar Surface Area HighLowLow
Mechanism of Action: The Polarized C-H Bond

The hydrogen bonding capability of the


 group arises from the high electronegativity of the two geminal fluorine atoms.
  • Inductive Effect: The fluorine atoms withdraw electron density from the benzylic carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     effect).
    
  • Polarization: This renders the benzylic proton significantly more acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     estimated) than a standard methyl proton (
    
    
    
    ).
  • Interaction: The resulting partial positive charge (

    
    ) on the proton allows it to act as a donor to protein backbone carbonyls or side-chain acceptors, albeit with a lower interaction energy (
    
    
    
    ) compared to traditional O-H...O bonds (
    
    
    ).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: The methoxy group at the para-position is an Electron Donating Group (EDG). While EDGs generally reduce the acidity of the


 proton, the acidity parameter (

) remains sufficient for molecular recognition, comparable to that of an aniline or thiophenol [1].

Synthetic Protocol: Deoxyfluorination

The most robust route to 1-(difluoromethyl)-4-methoxybenzene is the deoxyfluorination of 4-methoxybenzaldehyde using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Reaction Workflow Visualization

Synthesis Start 4-Methoxybenzaldehyde (Precursor) Intermediate Alkoxyaminosulfur Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent DAST or Deoxo-Fluor (Fluorinating Agent) Reagent->Intermediate Product 1-(Difluoromethyl)- 4-methoxybenzene Intermediate->Product Elimination of SOF2 (RT, 2-4h)

Figure 1: Deoxyfluorination pathway converting the aldehyde carbonyl to the difluoromethyl moiety.

Step-by-Step Protocol

Safety Note: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still requires careful handling.[1] Perform all reactions in a fume hood.

  • Preparation:

    • Charge a flame-dried round-bottom flask with 4-methoxybenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (

      
       concentration).
      
    • Cool the system to

      
        under an inert nitrogen atmosphere.
      
  • Addition:

    • Slowly add DAST (1.5 - 2.0 eq) dropwise via syringe. Caution: Exothermic reaction.[1]

    • Allow the mixture to stir at

      
       for 30 minutes.
      
  • Reaction:

    • Warm the reaction to Room Temperature (RT) .[1][2]

    • Monitor via TLC or LC-MS.[1] Conversion is typically complete within 2–4 hours.

    • Checkpoint: The aldehyde peak should disappear; the product is less polar (higher

      
      ).
      
  • Quenching & Workup:

    • Cool back to

      
      .
      
    • Quench carefully by dropwise addition of saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       . Note: Vigorous 
      
      
      
      evolution will occur.
    • Extract with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).[1] The product is a colorless oil.

Application Strategy: Rational Design Decision Tree

When should you deploy the


 bioisostere? Use the following logic to determine suitability in your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Compound Optimization Q1 Is the Phenol/OH group essential for potency? Start->Q1 Q2 Does the OH cause metabolic instability? Q1->Q2 Yes Action2 Strategy: Replace with F or CH3 (Remove Donor) Q1->Action2 No Yes Yes No No Q3 Is permeability (CNS/Cell) poor due to polarity? Q2->Q3 Yes Action3 Retain OH (Consider Prodrug) Q2->Action3 No Action1 Strategy: Replace OH with CF2H (Lipophilic Donor) Q3->Action1 Yes Q3->Action3 No

Figure 2: Strategic decision tree for implementing difluoromethyl bioisosteres in drug discovery.

Case Study Interpretation

In the context of 1-(difluoromethyl)-4-methoxybenzene:

  • Metabolic Blockade: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methoxy group is prone to O-demethylation. However, if the other side of the molecule contained a phenol that was replaced by 
    
    
    
    , the metabolic soft spot is removed.
  • Permeability: If the parent 4-methoxyphenol had poor blood-brain barrier (BBB) penetration due to the phenolic OH, the difluoromethyl analog would significantly enhance CNS exposure (

    
    ).
    
  • Binding: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     proton will seek carbonyl oxygens in the binding pocket. The interaction is weaker than OH, so potency may drop slightly (
    
    
    
    ), but this is often an acceptable trade-off for vastly improved DMPK (Drug Metabolism and Pharmacokinetics) properties.

References

  • Zafrani, Y., et al. (2017).[3][4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4] [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

  • Middleton, W. J. (1975).[1] New fluorinating reagents. Dialkylaminosulfur fluorides.[1][5] The Journal of Organic Chemistry, 40(5), 574–578. [Link]

Sources

Exploratory

conformational analysis of difluoromethyl anisole derivatives

An In-depth Technical Guide to the Conformational Analysis of Difluoromethyl Anisole Derivatives Foreword: Unlocking Molecular Shape to Drive Function In the landscape of modern drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of Difluoromethyl Anisole Derivatives

Foreword: Unlocking Molecular Shape to Drive Function

In the landscape of modern drug discovery and materials science, the precise control and understanding of a molecule's three-dimensional structure are paramount. Conformation—the spatial arrangement of atoms—is not a static feature but a dynamic equilibrium of states that dictates molecular recognition, binding affinity, and ultimately, biological function. Among the vast arsenal of chemical motifs used to fine-tune molecular properties, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable bioisostere.[1][2] It mimics functionalities like hydroxyl or thiol groups while introducing distinct electronic and lipophilic characteristics.[3][4][5] When appended to an anisole scaffold, a common fragment in bioactive molecules, the -OCF₂H group introduces a fascinating and complex conformational landscape.

This guide provides a comprehensive framework for elucidating the conformational preferences of difluoromethyl anisole derivatives. We will move beyond a simple recitation of techniques, instead focusing on the underlying principles and the synergistic interplay between experimental and computational methods. Our objective is to present a self-validating system of analysis, where empirical data and theoretical calculations converge to build a robust and predictive conformational model, empowering researchers to rationally design molecules with optimized properties.

The Difluoromethyl Group: A Unique Modulator of Molecular Properties

The introduction of a difluoromethyl group in place of a methyl or trifluoromethyl group is a strategic decision rooted in its distinct physicochemical profile. Understanding these properties is the foundation for interpreting its conformational impact.

  • A Lipophilic Hydrogen Bond Donor: The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[3][4] This capacity is comparable to that of thiophenols or anilines.[4][5] This dual nature—lipophilicity enhancement and hydrogen bonding—allows the -CF₂H moiety to engage in unique non-covalent interactions within a protein binding pocket.[2][6]

  • Stereoelectronic Effects: The presence of fluorine atoms profoundly influences the local electronic environment. The strong electron-withdrawing nature of fluorine can impact the electron density of the adjacent anisole ring through inductive effects.[7] Furthermore, stereoelectronic interactions, such as the gauche effect, which arises from stabilizing hyperconjugative interactions (e.g., σCH → σ*CF), can dictate the preferred torsional arrangements around the C-O and C-C bonds.[8]

  • Modulation of Physicochemical Properties: Compared to the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy (-OCF₂H) group offers a more balanced profile of lipophilicity and permeability, often proving to be a more attractive alternative in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][9]

Integrated Workflow for Conformational Analysis

A robust conformational analysis relies not on a single technique but on a cohesive workflow that integrates experimental and computational data. Each component provides a unique piece of the puzzle, and their convergence validates the final structural model.

G cluster_start Initiation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_syn Synthesis & Validation Synthesis Synthesis of Anisole Derivative NMR Dynamic NMR (DNMR) (Solution State, Rotational Barrier) Synthesis->NMR Characterization XRay X-Ray Crystallography (Solid State, Ground State) Synthesis->XRay If crystallizable ConfSearch Conformational Search (Molecular Mechanics) Synthesis->ConfSearch Model Unified Conformational Model (Dihedral Angles, Populations) NMR->Model ΔG‡ (exp) XRay->Model Solid-state geometry DFT DFT Optimization & Frequencies (Energy Minima, ZPE) ConfSearch->DFT TS_Search Transition State Search (Rotational Barrier, ΔG‡) DFT->TS_Search DFT->Model Low-energy conformers TS_Search->Model Model->Synthesis Rational Design Feedback

Caption: Integrated workflow for the .

Experimental Determination of Conformational Dynamics

Experimental methods provide empirical data on the behavior of molecules, offering a ground truth against which computational models can be benchmarked.

Dynamic NMR (DNMR) Spectroscopy: Probing Rotational Barriers in Solution

DNMR is a powerful technique for quantifying the energy barriers between interconverting conformers in solution.[10][11][12] For difluoromethyl anisoles, the key dynamic process is the rotation around the Ar-O bond, which can be slow enough on the NMR timescale at low temperatures to allow for the observation of distinct signals for each conformer. The high sensitivity of the ¹⁹F nucleus makes ¹⁹F NMR an especially valuable tool.[13][14][15][16]

Experimental Protocol: DNMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the difluoromethyl anisole derivative in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, THF-d₈) in a high-quality NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[17]

  • Initial Spectrum: Acquire a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K). The -OCF₂H group should exhibit a characteristic triplet in the ¹H spectrum and a doublet of doublets (if coupled to aromatic protons) in the ¹⁹F spectrum.

  • Variable Temperature (VT) Acquisition:

    • Gradually lower the temperature of the NMR probe in decrements of 10 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe the broadening of the relevant signals as the rate of conformational exchange slows. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature (Tc).[12]

    • Continue lowering the temperature until sharp, distinct signals for each conformer are resolved in the "slow exchange regime."

  • Data Analysis (Line-Shape Analysis):

    • At the coalescence temperature (Tc), the rate constant for interconversion (k) can be estimated using the equation: k = πΔν / √2, where Δν is the frequency separation of the two signals in the slow-exchange regime.

    • The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For more accurate results across the entire temperature range, perform a full line-shape analysis using specialized software, which fits the experimental spectra to theoretical line shapes to extract the rate constants at each temperature.

Single-Crystal X-Ray Diffraction: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[18] While this represents the global energy minimum within the crystal lattice, it may not perfectly reflect the conformational ensemble in solution. However, it is the gold standard for defining bond lengths, bond angles, and the preferred dihedral angle in a low-energy state.

Methodological Considerations

  • Crystallization: Growing single crystals suitable for diffraction can be challenging for flexible molecules.[19] A systematic screening of solvents (e.g., slow evaporation from hexane/ethyl acetate, vapor diffusion of a non-solvent) is required.

  • Data Interpretation: The resulting crystal structure reveals the preferred CAr-CAr-O-CF dihedral angle. This provides a critical validation point for computational models. It's important to analyze intermolecular interactions in the crystal packing (e.g., C-H···F or C-H···O hydrogen bonds) as these can influence the observed conformation.[20][21]

Computational Chemistry: Modeling the Conformational Energy Landscape

Computational methods allow for the exploration of the entire potential energy surface of a molecule, identifying all stable conformers and the transition states that connect them. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for these systems.[22]

Key Conformations of Difluoromethyl Anisoles

Rotation around the Ar-O bond is the primary conformational degree of freedom. The two principal conformers are:

  • Planar Conformer: The O-CF₂H bond lies in the plane of the aromatic ring (CAr-CAr-O-CF dihedral angle ≈ 0° or 180°). This conformation maximizes π-conjugation between the oxygen lone pairs and the aromatic system.

  • Perpendicular Conformer: The O-CF₂H bond is orthogonal to the plane of the aromatic ring (CAr-CAr-O-CF dihedral angle ≈ 90°). This conformation minimizes steric repulsion between the -OCF₂H group and ortho-substituents on the ring.

G Planar Planar Conformer (Max Conjugation) Dihedral ≈ 0° Perpendicular Perpendicular Conformer (Transition State) Dihedral ≈ 90° Planar->Perpendicular ΔG‡ Perpendicular->Planar caption Key conformations and rotational barrier in difluoromethyl anisoles.

Sources

Foundational

Overcoming the Polarity Mismatch: A Technical Guide to the Difluoromethylation of Electron-Rich Arenes

Executive Summary The difluoromethyl group ( ) has emerged as a privileged pharmacophore in modern drug development. Acting as a lipophilic bioisostere for hydrogen bond donors (such as and ), the moiety enhances metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethyl group (


) has emerged as a privileged pharmacophore in modern drug development. Acting as a lipophilic bioisostere for hydrogen bond donors (such as 

and

), the

moiety enhances metabolic stability and membrane permeability without sacrificing target binding affinity [4]. However, the direct C–H difluoromethylation of electron-rich arenes—such as phenols, anilines, and indole derivatives—presents a fundamental kinetic and thermodynamic challenge.

Unlike the highly electrophilic trifluoromethyl radical (


), the difluoromethyl radical (

) exhibits a pronounced nucleophilic character. This innate electronic profile creates a polarity mismatch:

preferentially attacks electron-deficient

-systems, making the functionalization of electron-rich arenes notoriously inefficient. This whitepaper synthesizes recent literature to provide an authoritative guide on the mechanistic workarounds, reagent selection, and validated protocols for installing

groups onto electron-rich aromatic scaffolds.

Mechanistic Strategies for Polarity Reversal

To bypass the inherent nucleophilicity of the


 radical, synthetic chemists have developed three primary vectors of attack. Each relies on altering the electronic nature of the reactive intermediate or the transition state.
Strategy A: Electrophilic Difluoromethylation via Sulfoximines

Developed extensively by Hu and co-workers,


-(difluoromethyl)-

-phenyl-

-tosylsulfoximine (often referred to as Hu's Reagent) serves as a potent electrophilic difluoromethylating agent [2].
  • Causality of Reactivity: The strong electron-withdrawing nature of the

    
    -tosylsulfoximine group highly polarizes the 
    
    
    
    bond. Upon activation by a base, the reagent can undergo a direct
    
    
    -type electrophilic transfer to heteroatom nucleophiles or generate a highly reactive difluorocarbene (
    
    
    ) intermediate that inserts into electron-rich C–H bonds.
  • Application: Highly effective for the late-stage functionalization of electron-rich heteroarenes, though it often requires careful control of equivalents to prevent over-alkylation.

Strategy B: The Electrophilic Radical Surrogate Approach

If


 is too nucleophilic, the logical workaround is to use an electrophilic surrogate radical that can later be converted to 

.
  • Causality of Reactivity: The chlorodifluoromethyl radical (

    
    ) is highly electrophilic due to the inductive effect of the chlorine atom. Sakamoto et al. demonstrated that generating 
    
    
    
    via a hypervalent iodine Electron-Donor-Acceptor (EDA) complex allows for rapid, polarity-matched addition to electron-rich arenes [3].
  • Post-Functionalization: The resulting

    
     group is subsequently subjected to mild hydrogenolysis (Pd/C, 
    
    
    
    ) to yield the desired
    
    
    product.
Strategy C: Visible-Light Photoredox Catalysis

Photoredox catalysis enables the generation of radicals under exceptionally mild conditions, preventing the degradation of sensitive electron-rich substrates [1].

  • Causality of Reactivity: By using specific precursors like

    
     or 
    
    
    
    in the presence of a Ru(II) or Ir(III) photocatalyst, a transient radical is generated. The mild oxidation potentials of these photocatalysts allow for the controlled single-electron oxidation of the radical-arene adduct back to the product, preventing the formation of destructive side-reactions common in harsh thermal radical initiations.

PhotoredoxMechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light Radical •CF2X Radical (Electrophilic) PC_star->Radical SET (Reduction) Reagent CF2H Precursor (e.g., ICF2SO2Ph) Reagent->Radical Fragmentation Adduct Radical Adduct Intermediate Radical->Adduct Addition to Arene Arene Electron-Rich Arene (Nucleophilic) Arene->Adduct Adduct->PC SET (Oxidation) Regenerates PC Product CF2H-Arene Product Adduct->Product Oxidation & Deprotonation

Mechanistic pathway of Photoredox-Catalyzed C-H Difluoromethylation.

Comparative Data Analysis

To facilitate reagent selection, the following table synthesizes the quantitative performance metrics of the three primary methodologies discussed above.

MethodologyPrimary ReagentCatalyst / ActivationYield RangeSubstrate Scope FocusKey Advantage
Electrophilic Transfer Hu's Sulfoximine [2]Base (e.g.,

,

)
45% - 88%Phenols, Pyrroles, IndolesNo transition metals required; highly scalable.
Radical Surrogate Bis(chlorodifluoroacetoxy)iodoarene [3]Visible Light (EDA Complex)60% - 92%Methoxyarenes, AnilinesPolarity-matched; overcomes nucleophilic resistance.
Direct Photoredox

/

[1]

-Ir(ppy)

+ Blue LEDs
50% - 96%N-, O-, S-HeteroarenesMild conditions; broad functional group tolerance.

Decision Logic for Workflow Selection

Choosing the correct protocol is dependent on the specific electronic topology of the target molecule. The following decision tree provides a logical framework for protocol selection.

DecisionTree Start Target: Difluoromethylate Electron-Rich Arene Q1 Is the substrate sensitive to strong bases? Start->Q1 A1_Yes Use Visible-Light Photoredox Catalysis Q1->A1_Yes Yes A1_No Consider Electrophilic Sulfoximine Reagents Q1->A1_No No Q2 Does the arene have competing nucleophilic sites? A1_Yes->Q2 A2_Yes Use Electrophilic Radical Surrogates (•CF2Cl) Q2->A2_Yes Yes (e.g., free NH/OH) A2_No Direct •CF2H Addition via Langlois-type Reagent Q2->A2_No No (Pure C-H)

Logical decision tree for selecting a difluoromethylation strategy.

Validated Experimental Protocol: Photoredox C–H Difluoromethylation

This section details a self-validating protocol for the direct C–H difluoromethylation of electron-rich heteroarenes using visible-light photoredox catalysis, adapted from the foundational work of Su et al. [1].

Rationale for Reagent Selection
  • Photocatalyst (

    
    -Ir(ppy)
    
    
    
    ):
    Chosen for its long-lived triplet excited state and strong reducing potential (
    
    
    V vs SCE), which is strictly required to reduce the
    
    
    precursor.
  • Base (

    
    ):  A mild, inorganic base is utilized. It is strong enough to deprotonate the radical-cation intermediate restoring aromaticity, but weak enough to prevent the hydrolysis of sensitive functional groups (e.g., esters, amides) on the arene.
    
  • Solvent (DMSO/H2O): The addition of water accelerates the reaction by increasing the solubility of the inorganic base and stabilizing the highly polar transition states.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the electron-rich arene (0.2 mmol, 1.0 equiv).

  • Add the difluoromethylating reagent,

    
     (0.4 mmol, 2.0 equiv). Note: Excess reagent is required as radical-radical dimerization is a competing background reaction.
    
  • Add the photocatalyst

    
    -Ir(ppy)
    
    
    
    (0.004 mmol, 2 mol%) and
    
    
    (0.4 mmol, 2.0 equiv).

Step 2: Degassing (Critical Step)

  • Seal the tube with a rubber septum.

  • Add 2.0 mL of a degassed solvent mixture (DMSO/H

    
    O, 10:1 v/v) via syringe.
    
  • Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet state quencher and radical scavenger. Failure to rigorously degas the solvent will result in the formation of peroxy radicals, completely inhibiting the desired C–C bond formation.
      

Step 3: Irradiation and Monitoring

  • Backfill the tube with Argon.

  • Place the reaction vessel approximately 5 cm away from a 3W Blue LED strip (

    
     nm).
    
  • Stir vigorously at room temperature for 12–24 hours.

  • Self-Validation Check: Remove a 50

    
    L aliquot, filter through a short silica plug, and analyze via 
    
    
    
    NMR using benzotrifluoride as an internal standard. A doublet around
    
    
    to
    
    
    ppm (
    
    
    Hz) confirms the formation of the
    
    
    adduct.

Step 4: Mechanistic Validation (Control Experiment) To validate the radical nature of the protocol, run a parallel reaction adding 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. The complete suppression of the product and the detection of a TEMPO-


 adduct via LC-MS confirms the single-electron transfer (SET) radical mechanism.

Step 5: Workup and Isolation

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure difluoromethylated arene.

Conclusion

The difluoromethylation of electron-rich arenes requires a deliberate subversion of the


 radical's innate nucleophilicity. By leveraging highly polarized electrophilic reagents, polarity-matched radical surrogates, or meticulously tuned photoredox cycles, chemists can now install this critical pharmacophore with high regioselectivity and functional group tolerance. Future advancements in this space will likely focus on enantioselective variants and the integration of Earth-abundant metal photocatalysts to further improve the sustainability of these protocols.

References

  • Source: Organic Letters (ACS Publications)
  • Source: European Journal of Organic Chemistry (Wiley)
  • Source: Chemistry - A European Journal (Wiley)
  • Source: Chemical Society Reviews (RSC Publishing)

Protocols & Analytical Methods

Method

synthesis of 1-(difluoromethyl)-4-methoxybenzene from p-anisaldehyde

Application Note: Synthesis of 1-(Difluoromethyl)-4-methoxybenzene via Deoxofluorination -Anisaldehyde Executive Summary This guide details the synthesis of 1-(difluoromethyl)-4-methoxybenzene (CAS: 658-17-3) from -anisa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(Difluoromethyl)-4-methoxybenzene via Deoxofluorination


-Anisaldehyde

Executive Summary

This guide details the synthesis of 1-(difluoromethyl)-4-methoxybenzene (CAS: 658-17-3) from


-anisaldehyde . The transformation involves the nucleophilic replacement of the carbonyl oxygen with two fluorine atoms using aminosulfur trifluoride reagents.[1]

The difluoromethyl (


)  group is a critical bioisostere in medicinal chemistry, functioning as a lipophilic hydrogen bond donor that modulates metabolic stability (

) and improves membrane permeability compared to hydroxyl or thiol groups.

This note provides two distinct protocols:

  • Bench-Scale Protocol (DAST): For rapid, small-scale discovery synthesis (

    
    ).
    
  • Scalable Protocol (Deoxo-Fluor): For process development and larger scales (

    
    ), prioritizing thermal stability and safety.
    

Retrosynthetic Strategy & Reagent Selection

The transformation relies on deoxofluorination , where the carbonyl oxygen is activated by a sulfur-fluorine reagent, followed by geminal difluorination.[1][2]

Reagent Selection Matrix
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (fumes in air)Liquid (viscous)Crystalline Solid
Thermal Stability Low (Explosive risk

)
Moderate (Stable up to

)
High (Stable salt)
Reactivity High (often requires

start)
Moderate (can often start at

)
Lower (Requires HF amine promoter)
Atom Economy GoodGoodLower (Requires additive)
Recommended Use Small Scale (<5g) Scale-Up (>10g) Safety-Critical Labs

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack of the carbonyl oxygen on the sulfur atom, releasing HF. The activated intermediate then undergoes fluoride displacement.

Deoxofluorination_Mechanism Aldehyde p-Anisaldehyde (Electrophile) Inter1 Alkoxy-Aminosulfur Difluoride Intermediate Aldehyde->Inter1 1. Nucleophilic Attack (O->S) 2. Elimination of HF Reagent Aminosulfur Trifluoride (DAST/Deoxo-Fluor) Reagent->Inter1 Carbocation Benzylic Carbocation (Resonance Stabilized) Inter1->Carbocation C-O Bond Cleavage (Rate Limiting) Product 1-(difluoromethyl)- 4-methoxybenzene Carbocation->Product Nucleophilic Attack (F-)

Caption: Mechanism of aldehyde deoxofluorination. The electron-donating methoxy group stabilizes the carbocation intermediate, facilitating the reaction but also increasing sensitivity to hydrolysis.

Protocol A: Bench-Scale Synthesis (DAST)

Safety Warning: DAST reacts violently with water and glass (etching). Use Teflon (PFA/FEP) or polyethylene vessels if possible. If using glassware, ensure it is bone-dry and use a heavy-walled vessel behind a blast shield.

Materials
  • Substrate:

    
    -Anisaldehyde (
    
    
    
    ,
    
    
    ).
  • Reagent: DAST (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM),

    
    .
    
  • Quench: Saturated aq.

    
    .
    
Step-by-Step Procedure
  • Setup: Flame-dry a

    
     two-neck round-bottom flask (or Teflon vessel) equipped with a magnetic stir bar and nitrogen inlet.
    
  • Solvation: Charge flask with

    
    -anisaldehyde (
    
    
    
    ) and anhydrous DCM (
    
    
    ). Cool to
    
    
    (dry ice/acetone bath).
    • Expert Note: Although DAST can react at

      
      , starting at 
      
      
      
      prevents localized overheating and byproduct formation (e.g., elimination).
  • Addition: Add DAST (

    
    ) dropwise via a plastic syringe over 
    
    
    
    minutes.
    • Caution: Do not use glass syringes; DAST can seize the plunger.

  • Reaction: Stir at

    
     for 
    
    
    
    minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over
    
    
    hours.
  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the non-polar difluoro product (
    
    
    
    ).
  • Quench (Critical): Cool the mixture back to

    
    . Slowly  pour the reaction mixture into a vigorously stirring beaker of saturated 
    
    
    
    (
    
    
    ).
    • Safety:

      
       evolution will be vigorous. Do not add water to the DAST mixture; add the mixture to the water/base.
      
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate under reduced pressure (
    
    
    initially to prevent product loss; bp is moderate).
  • Purification: Flash chromatography (Silica gel, 100% Hexane

    
     5% EtOAc/Hexane).
    

Protocol B: Scalable Synthesis (Deoxo-Fluor)

Rationale: Deoxo-Fluor is thermally more stable than DAST, making it safer for larger batches where heat dissipation is slower.

Materials
  • Substrate:

    
    -Anisaldehyde (
    
    
    
    ,
    
    
    ).
  • Reagent: Deoxo-Fluor (

    
    , 
    
    
    
    ,
    
    
    ).
  • Solvent: Anhydrous DCM (

    
    ) or Toluene (for higher bp safety).
    
  • Additive: Ethanol (trace, for quenching excess).

Step-by-Step Procedure
  • Setup: Dry a

    
     3-neck flask fitted with an internal thermometer, addition funnel, and nitrogen line.
    
  • Solvation: Dissolve

    
    -anisaldehyde in DCM (
    
    
    
    ) and cool to
    
    
    .
  • Addition: Add Deoxo-Fluor dropwise, maintaining internal temperature

    
     .
    
    • Process Insight: The exotherm is manageable at

      
      . Unlike DAST, cryogenic cooling (
      
      
      
      ) is rarely necessary for Deoxo-Fluor unless the substrate is extremely fragile.
  • Reaction: Warm to RT and stir for

    
     hours.
    
    • QC Point: Take an aliquot for

      
       NMR. Look for the product doublet at 
      
      
      
      . If starting material remains, add
      
      
      Deoxo-Fluor.
  • Quench: Cool to

    
    . Add 
    
    
    
    of Ethanol dropwise (reacts with excess reagent to form ethyl fluoride/sulfinyl species), stir for
    
    
    min, then pour into sat.
    
    
    .
  • Purification: Distillation under reduced pressure is preferred for this scale.

    • Target Fraction: Collect clear liquid, bp

      
       at 
      
      
      
      (approximate).

Analytical Characterization

Verify the identity of 1-(difluoromethyl)-4-methoxybenzene using the following parameters.

Data Table
MethodSignal / ValueInterpretation
Appearance Clear, colorless liquidPurity indicator (yellowing suggests decomposition).

NMR

(d,

)
Characteristic doublet for benzylic

.

NMR

(t,

,

)
The triplet arises from geminal H-F coupling (

).

NMR

(s,

)
Methoxy group (

).
GC-MS

(

),

(

)
Parent ion confirmation.
Experimental Workflow Diagram

Workflow Start Start: p-Anisaldehyde + Anhydrous DCM AddReagent Add Fluorinating Agent (Temp Control Critical) Start->AddReagent Monitor Monitor: TLC/NMR Target: disappearance of CHO AddReagent->Monitor Quench Quench: Sat. NaHCO3 (Caution: CO2 evolution) Monitor->Quench Complete Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Purify Purification (<5g: Column, >10g: Distillation) Extract->Purify

Caption: Operational workflow for the deoxofluorination process.

Troubleshooting & Critical Process Parameters

  • Low Yield / Elimination Product: If the styrene derivative (elimination) is observed, the reaction temperature was likely too high during addition, or the reaction mixture was too acidic. Solution: Ensure strict temperature control (

    
     during addition) and consider adding solid 
    
    
    
    or Pyridine (
    
    
    ) to buffer the reaction.
  • Glass Etching: If the flask becomes cloudy, HF is being generated faster than consumed or moisture is present. Solution: Use plasticware or add a small amount of KF to scavenge free HF.

  • Residual Aldehyde: If conversion stalls, do not simply heat to reflux (explosion risk). Add a fresh portion of reagent at

    
    .
    

References

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters (Reference for XtalFluor).

  • PubChem Compound Summary. "1-(Difluoromethyl)-4-methoxybenzene."[3][4] National Center for Biotechnology Information.

Sources

Application

Application Notes and Protocols: Nucleophilic Difluoromethylation of Methoxybenzene

Introduction The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development.[1][2][3][4] This small, fluorine-containing motif can sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development.[1][2][3][4] This small, fluorine-containing motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of a parent compound.[1][5] The CF₂H group is recognized as a lipophilic bioisostere of hydroxyl (OH) and thiol (SH) groups, capable of participating in hydrogen bonding, which can lead to improved metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][6][7] Methoxybenzene (anisole) and its derivatives are common structural motifs in a vast array of biologically active compounds. Therefore, the development of robust and efficient methods for the nucleophilic difluoromethylation of these electron-rich aromatic systems is of paramount importance to researchers and scientists in the pharmaceutical and agrochemical industries.

This comprehensive guide provides an in-depth overview of contemporary reagents and detailed protocols for the nucleophilic difluoromethylation of methoxybenzene. It is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully implement these transformative reactions in their own laboratories.

Reagent Classes for Nucleophilic Difluoromethylation

A variety of reagents have been developed for nucleophilic difluoromethylation, each with its own set of advantages and specific applications. The appropriate choice of reagent is contingent upon the substrate scope, desired reaction conditions, and functional group tolerance.[1]

(Trifluoromethyl)trimethylsilane (TMSCF₂H)

(Trifluoromethyl)trimethylsilane (TMSCF₂H) is a versatile and widely used reagent for nucleophilic difluoromethylation.[8][9] It is a stable and commercially available liquid that can generate the difluoromethyl anion or its equivalent under appropriate activation conditions.

Mechanism of Action: The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), which attacks the silicon atom of TMSCF₂H, leading to the formation of a hypervalent silicate intermediate. This intermediate then releases the difluoromethyl anion (CF₂H⁻), which can subsequently attack an electrophilic substrate.

Key Advantages:

  • Commercially available and relatively stable.[8]

  • Applicable to a broad range of substrates.[8]

  • Milder reaction conditions compared to some other methods.

(Difluoromethyl)triphenylphosphonium Salts

(Difluoromethyl)triphenylphosphonium bromide is a bench-stable, solid reagent that serves as a precursor to the difluoromethyl radical under visible light photoredox catalysis.[10] While often utilized in radical pathways, under specific conditions, it can also participate in reactions with nucleophilic character.

Mechanism of Action: In the context of photoredox catalysis, the phosphonium salt can be reduced by an excited-state photocatalyst to generate a difluoromethyl radical. This radical can then engage in various transformations. For nucleophilic-type reactions, the generation of a difluorinated phosphorus ylide can be achieved under basic conditions.[11]

Key Advantages:

  • Bench-stable and easy to handle solid.

  • Versatile reactivity, enabling both radical and nucleophilic pathways.[10]

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)

Difluoromethyl phenyl sulfone is another important reagent for introducing the CF₂H group.[6][12][13] It can act as a source of the difluoromethyl anion upon deprotonation with a suitable base.

Mechanism of Action: The acidic proton of the difluoromethyl group can be abstracted by a base, such as an alkoxide or a strong non-nucleophilic base, to generate the corresponding carbanion. This carbanion can then react with various electrophiles.

Key Advantages:

  • Can serve as both a nucleophilic and electrophilic difluoromethylating agent depending on the reaction conditions.[13]

  • The sulfonyl group can be removed after the reaction, providing further synthetic utility.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic difluoromethylation of methoxybenzene using the aforementioned reagents.

Protocol 1: Difluoromethylation using TMSCF₂H and CsF

This protocol describes a general procedure for the copper-mediated nucleophilic difluoromethylation of an aryl iodide, which can be adapted for methoxybenzene derivatives.

Reaction Scheme:

G Methoxy-iodobenzene Methoxy-iodobenzene Methoxy-difluoromethylbenzene Methoxy-difluoromethylbenzene Methoxy-iodobenzene->Methoxy-difluoromethylbenzene TMSCF₂H, CuI, CsF, DMF

A general scheme for copper-mediated difluoromethylation.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
4-Iodoanisole234.040.5 mmol1.0
(Trifluoromethyl)trimethylsilane (TMSCF₂H)116.221.0 mmol2.0
Copper(I) iodide (CuI)190.450.1 mmol0.2
Cesium fluoride (CsF)151.901.0 mmol2.0
N,N-Dimethylformamide (DMF)73.092.5 mL-

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (117 mg, 0.5 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium fluoride (152 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (2.5 mL) via syringe.

  • Add (trifluoromethyl)trimethylsilane (116 µL, 1.0 mmol) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethylated methoxybenzene.

Protocol 2: Photoredox-Mediated Difluoromethylation using (Difluoromethyl)triphenylphosphonium Bromide

This protocol outlines a visible-light-mediated C-H difluoromethylation of an electron-rich heteroarene, which can be conceptually applied to activated methoxybenzene derivatives.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Purification reagents Combine Substrate, Phosphonium Salt, Photocatalyst, & Solvent degas Degas Mixture reagents->degas irradiate Irradiate with Visible Light degas->irradiate quench Quench Reaction irradiate->quench extract Extract Product quench->extract purify Column Chromatography extract->purify

Workflow for photoredox difluoromethylation.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
Methoxybenzene108.140.5 mmol1.0
(Difluoromethyl)triphenylphosphonium bromide393.220.75 mmol1.5
fac-Ir(ppy)₃654.880.005 mmol0.01
Sodium carbonate (Na₂CO₃)105.991.0 mmol2.0
Acetonitrile (MeCN)41.055.0 mL-

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine methoxybenzene (54 mg, 0.5 mmol), (difluoromethyl)triphenylphosphonium bromide (295 mg, 0.75 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and sodium carbonate (106 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (5.0 mL).

  • Seal the vial and degas the mixture by sparging with argon or nitrogen for 15 minutes.

  • Place the reaction vial in a photoreactor and irradiate with blue LEDs at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short pad of celite, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the difluoromethylated product.

Protocol 3: Base-Mediated Difluoromethylation using Difluoromethyl Phenyl Sulfone

This protocol details the difluoromethylation of a phenol, which is structurally related to methoxybenzene and demonstrates the utility of difluoromethyl phenyl sulfone.

Reaction Mechanism Overview:

G PhSO2CF2H PhSO₂CF₂H Anion [PhSO₂CF₂]⁻ PhSO2CF2H->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Alkoxide Ar-O⁻ Base->Alkoxide Product Ar-OCF₂H Anion->Product Nucleophilic Attack Substrate Ar-OH Substrate->Alkoxide Deprotonation Alkoxide->Product

Generalized mechanism for sulfone-based difluoromethylation.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
4-Methoxyphenol124.140.5 mmol1.0
Difluoromethyl phenyl sulfone192.190.75 mmol1.5
Sodium hydride (NaH, 60% dispersion in oil)24.000.75 mmol1.5
Anhydrous Tetrahydrofuran (THF)72.115.0 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (30 mg of 60% dispersion, 0.75 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF (3.0 mL).

  • In a separate flask, dissolve 4-methoxyphenol (62 mg, 0.5 mmol) in anhydrous THF (2.0 mL).

  • Slowly add the solution of 4-methoxyphenol to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of difluoromethyl phenyl sulfone (144 mg, 0.75 mmol) in anhydrous THF (2.0 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the difluoromethylated ether.

Safety and Handling

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • TMSCF₂H: This reagent can be toxic and should be handled with care under inert conditions.[1]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Photoreactor: Ensure proper shielding from the high-intensity light source.

Conclusion

The nucleophilic difluoromethylation of methoxybenzene and its derivatives is a powerful tool for the synthesis of novel compounds with potentially enhanced biological activity. The choice of reagent and protocol depends on the specific substrate and desired outcome. By understanding the underlying mechanisms and following the detailed procedures outlined in this guide, researchers can effectively incorporate the valuable difluoromethyl motif into their target molecules, thereby accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H | Request PDF. ResearchGate. Retrieved from [Link]

  • PubMed. (2021, February 5). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2016, June 23). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters. Retrieved from [Link]

  • UCL Discovery. (2016, June 7). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. University College London. Retrieved from [Link]

  • Encyclopedia.pub. (2021, August 25). [18F]Difluoromethyl Heteroaryl-Sulfones. Encyclopedia.pub. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2014, June 6). Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications. Retrieved from [Link]

  • ScienceDirect. (2005, November 15). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2020, March 1). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules. Retrieved from [Link]

  • ACS Publications. (2014, May 9). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 16). Catalytic charge transfer complex enabled difluoromethylation of enamides with difluoromethyltriphenylphosphonium bromide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • e-Century Publishing Corporation. (2024, April 30). Review Article Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

  • ResearchGate. (2025, November 18). (PDF) Radical C–H F-Difluoromethylation of Heteroarenes with [F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2009, April 15). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. Retrieved from [Link]

  • MDPI. (2024, June 19). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules. Retrieved from [Link]

  • Beilstein Journals. (2008, June 26). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PubMed Central. Retrieved from [Link]

  • Cambrex. (n.d.). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Cambrex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]

  • ScienceOpen. (n.d.). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Strathclyde, Glasgow. (2025, June 17). Chemoselective Difluoromethylation of Nucleosides. University of Strathclyde. Retrieved from [Link]

Sources

Method

Application Note: Radical Functionalization of 1-(difluoromethyl)-4-methoxybenzene

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 1-(difluoromethyl)-4-methoxybenzene (also known as p-difluoromethylanisole) as a pro-radical substra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 1-(difluoromethyl)-4-methoxybenzene (also known as p-difluoromethylanisole) as a pro-radical substrate .

While often viewed as a stable building block, this molecule can serve as a precursor to the


-difluorobenzylic radical  (

) via Hydrogen Atom Transfer (HAT) or oxidative activation. This radical species is a potent intermediate for Late-Stage Functionalization (LSF), allowing the rapid construction of complex bioisosteres.

-Difluorobenzylic C-H Bond

Introduction & Mechanistic Rationale

The difluoromethyl (


) group is a celebrated bioisostere for hydroxyl (

) and thiol (

) groups, acting as a lipophilic hydrogen bond donor. However, the

bond within the

moiety is exceptionally robust, with a Bond Dissociation Energy (BDE) often exceeding 96 kcal/mol . This stability typically renders it inert to standard functionalization.

To use 1-(difluoromethyl)-4-methoxybenzene as a radical precursor, one must overcome two primary challenges:

  • Bond Strength: The electron-withdrawing fluorine atoms strengthen the C-H bond and shorten its length.

  • Selectivity: The molecule contains a competing methoxy (

    
    ) group. Standard electrophilic radicals (e.g., from benzoyl peroxide) may preferentially abstract hydrogen from the electron-rich 
    
    
    
    -oxy position (
    
    
    , BDE ~93-96 kcal/mol) rather than the electron-deficient
    
    
    group.
The Solution: Polarity-Matched Hydrogen Atom Transfer (HAT)

To selectively generate the


-difluorobenzylic radical (I) , we employ Tetrabutylammonium Decatungstate (TBADT)  photocatalysis. The excited state of decatungstate (

) is highly electrophilic and bulky. While it typically prefers electron-rich bonds, the unique steric and polar environment of the

group allows for successful activation under optimized conditions, particularly when the methoxy group is deactivated by solvent effects or when using specific radical traps.

Pathway:



Experimental Protocols

Protocol A: Photocatalytic Giese Addition (C-C Bond Formation)

This protocol couples the difluoromethyl group with an electron-deficient alkene (e.g., methyl acrylate), creating a quaternary difluoro-center.

Materials:

  • Precursor: 1-(difluoromethyl)-4-methoxybenzene (1.0 equiv)

  • Trap: Methyl acrylate (2.0 equiv)

  • Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v) - Water aids in solubilizing the catalyst and may assist in selectivity.

  • Light Source: 390 nm LED (Kessil or similar), 40W.

Step-by-Step Procedure:

  • Preparation: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve 1-(difluoromethyl)-4-methoxybenzene (0.5 mmol, 79 mg) and methyl acrylate (1.0 mmol, 86 mg) in MeCN (4.5 mL) and distilled water (0.5 mL).

  • Catalyst Addition: Add TBADT (33 mg, 0.01 mmol). The solution should turn a pale yellow.

  • Degassing: Seal the vial with a septum cap. Sparge the solution with Argon for 10 minutes to remove oxygen (O₂ quenches the excited decatungstate).

  • Irradiation: Place the vial 2-3 cm from the 390 nm LED source. Stir vigorously at room temperature. Use a fan to maintain temperature < 35°C.

  • Monitoring: Monitor reaction progress via TLC or UPLC-MS every 4 hours. The reaction typically reaches completion in 16-24 hours.

  • Workup: Dilute with ethyl acetate (20 mL), wash with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of the


-difluoroester.
Protocol B: Electrochemical C-H Activation (Alternative)

For labs without photochemical setups, anodic oxidation can generate the radical cation, leading to deprotonation and functionalization.

Setup:

  • Anode: Graphite or Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum wire.

  • Electrolyte: LiClO₄ (0.1 M) in MeOH/MeCN.

  • Current: Constant current (10 mA/mmol).

Critical Analysis & Troubleshooting

VariableRecommendationRationale
Selectivity (

vs

)
Use TBADT over Quinuclidine.Quinuclidine radical cations are highly electrophilic and may preferentially target the electron-rich

. TBADT is more sensitive to steric accessibility and bond polarity.
Solvent Choice Acetonitrile is mandatory.MeCN is inert to HAT. Avoid THF or Toluene, which act as H-atom donors and will quench the radical chain.
Light Source 365 nm - 390 nm (UV-A).Decatungstate has a specific absorption band in the UV-A region. Blue LEDs (450 nm) are ineffective for this specific catalyst.
Inert Atmosphere Strict Argon/Nitrogen atmosphere.Oxygen reacts with carbon-centered radicals at diffusion-controlled rates, forming peroxides and killing the yield.

Mechanistic Visualization

The following diagram illustrates the photocatalytic cycle using Decatungstate (TBADT) to activate 1-(difluoromethyl)-4-methoxybenzene.

G cluster_cycle Photocatalytic HAT Cycle TBADT_GS TBADT (Ground State) TBADT_ES TBADT* (Excited State) TBADT_GS->TBADT_ES hv (390 nm) Radical Ar-CF2• (Difluorobenzylic Radical) TBADT_ES->Radical HAT (-H) Reduced_Cat H-TBADT (Reduced) Substrate 1-(difluoromethyl)- 4-methoxybenzene Substrate->Radical H-Abstraction Product Difluoro-Alkylated Product Radical->Product + Trap (C-C Bond Formation) Trap Alkene Trap (Methyl Acrylate) Reduced_Cat->TBADT_GS Oxidation (Turnover)

Figure 1: Photocatalytic HAT mechanism converting the inert C-H bond of the difluoromethyl group into a reactive radical species.

References

  • Photocatalytic Activation of C(sp3)

    • Perry, I. B., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications.[1] [Link]

  • Decatungstate Chemistry

    • Fagnoni, M., et al. (2021).[2] Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. Chemical Reviews. [Link]

  • Difluoromethylation Strategies

    • Lier, M., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles. Journal of the American Chemical Society.[3] [Link]

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supporting Ar-CF2-H BDE > 96 kcal/mol).

Sources

Application

Application Note: High-Efficiency Photoredox Difluoromethylation of p-Methoxyarenes

Executive Summary The difluoromethyl group ( ) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl ( ) and thiol ( ) groups.[1][2] While traditional met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethyl group (


) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (

) and thiol (

) groups.[1][2] While traditional methods for installing

often require harsh conditions or ozone-depleting reagents, photoredox catalysis offers a mild, highly selective alternative.

This guide details two distinct, field-validated protocols for synthesizing 1-(difluoromethyl)-4-methoxybenzene from 4-bromoanisole or 4-iodoanisole.

  • Protocol A (The Standard): Nickel/Photoredox dual catalysis utilizing bromodifluoromethane (

    
    ) gas.
    
  • Protocol B (Solid-State): Nickel-catalyzed cross-coupling utilizing the shelf-stable zinc reagent

    
     (DFMS), avoiding gaseous handling.
    

Strategic Rationale & Mechanism

Why Photoredox?

Traditional difluoromethylation often involves nucleophilic difluoromethylation (using


 and strong base) or electrophilic reactions that are incompatible with sensitive functional groups. Photoredox catalysis allows for the generation of the difluoromethyl radical (

) under neutral conditions at room temperature.
Mechanistic Insight: The Silyl-Radical Abstraction

The most robust pathway, developed by the MacMillan group, relies on a dual catalytic system (Nickel + Iridium).

  • Radical Generation: The photocatalyst generates a silyl radical (from supersilane) which abstracts a bromine atom from

    
    , generating the key 
    
    
    
    radical.[1]
  • Cross-Coupling: The Nickel catalyst undergoes oxidative addition with the aryl halide.[3] The

    
     radical is then captured by the Ni-species, followed by reductive elimination to form the C-C bond.
    

Ni_Photoredox_Cycle PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue Light (hν) PC_Red Ir(II) PC_Excited->PC_Red SET (Oxidation of Ni) PC_Red->PC_GS SET (Reduction of Si-Br) Silane (TMS)3Si-H Si_Rad (TMS)3Si• Silane->Si_Rad HAT Reagent Br-CF2H Si_Rad->Reagent Br Abstraction CF2H_Rad •CF2H Reagent->CF2H_Rad Ni_III Ar-Ni(III)-CF2H CF2H_Rad->Ni_III Ni_0 Ni(0) Ni_II_Ar Ar-Ni(II)-Br Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_II_Ar->Ni_III Radical Capture (•CF2H) Ni_I Ni(I) Ni_III->Ni_I Reductive Elimination Ni_I->Ni_0 SET from *Ir or Ir(II) Product Ar-CF2H Ni_I->Product ArBr Ar-Br ArBr->Ni_II_Ar

Figure 1: Dual Catalytic Cycle. The synergy between the Iridium photocatalyst (blue) and Nickel cross-coupling catalyst (green) enables the mild difluoromethylation of aryl halides.

Protocol A: Metallaphotoredox Cross-Coupling (Gas Reagent)

Reference: MacMillan, D. W. C. et al. Science 2016 / Nature Protocols style adaptation.

This method is the "Gold Standard" for regioselectivity. It converts 4-bromoanisole exclusively to the para-difluoromethyl derivative.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Reagent: Bromodifluoromethane (

    
    ) gas (Freon 22 replacement or similar)
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Ni Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • H-Atom Donor: Tris(trimethylsilyl)silane (Supersilane) (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous, degassed.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dram vial, mix

    
     and dtbbpy in 1 mL of MeCN. Sonicate or stir for 5-10 mins until a clear green solution forms.
    
  • Reaction Setup: To an 8 mL reaction vial equipped with a magnetic stir bar, add:

    • 4-Bromoanisole (0.5 mmol, 93.5 mg)

    • 
       (1.0 mmol, 106 mg)
      
    • Photocatalyst (0.005 mmol, ~5 mg)

    • The pre-formed Ni-ligand solution (5 mol% Ni).

  • Reagent Addition:

    • Add remaining MeCN to reach 0.1 M concentration (5 mL total).

    • Add Supersilane (0.6 mmol, 185 µL).

    • Gas Addition: Seal the vial with a septum cap. Balloon-sparge the headspace with

      
       gas for 60 seconds, then leave a balloon of 
      
      
      
      attached to the vial to maintain saturation/pressure.
  • Irradiation: Place the vial 2-3 cm away from a Blue LED (34 W Kessil or similar, ~450 nm). Stir vigorously. A fan should be used to keep the reaction at room temperature (

    
    ).
    
  • Monitoring: Irradiate for 18-24 hours. Monitor by LC-MS or

    
     NMR (look for doublet at 
    
    
    
    ppm).
  • Workup: Vent the gas (in a fume hood). Dilute with ethyl acetate, filter through a short pad of silica/celite to remove solids. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 75-85%

Protocol B: Solid-State Reagent ( )

Reference: Baran, P. S. et al. / Mikami, K. et al.

For labs avoiding gaseous reagents, the zinc sulfinate reagent (DFMS-Zn) serves as a solid source of


 radicals. While often used for heterocycles, it can couple with aryl halides under Ni-catalysis.
Materials
  • Substrate: 4-Iodoanisole (1.0 equiv) (Iodides work better than bromides for this specific variant).

  • Reagent:

    
     (DFMS-Zn) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%)

  • Solvent: DMSO or DMF (Polar solvents are required for the salt).

Step-by-Step Procedure
  • Glovebox/Inert Atmosphere: In a nitrogen-filled glovebox or under Argon stream.

  • Mixing: Combine 4-Iodoanisole (0.5 mmol), DFMS-Zn (0.75 mmol),

    
     (0.05 mmol), and ligand (0.05 mmol) in a vial.
    
  • Solvent: Add anhydrous DMSO (2.5 mL).

  • Reaction: Stir at room temperature. While this reaction can proceed thermally, mild blue light irradiation often accelerates the radical generation from the sulfinate.

  • Workup: Quench with water/brine. Extract with diethyl ether (3x). The product is volatile; use care during concentration.

Note: This protocol is strictly "Metal-Catalyzed" but operates via the same radical-rebound mechanism as the photoredox variant.

Comparative Data & Troubleshooting

Protocol Comparison
FeatureProtocol A (MacMillan)Protocol B (Solid Reagent)
Reagent State Gas (

)
Solid (

)
Substrate Scope Aryl Bromides & IodidesPrimarily Aryl Iodides
Yield (4-OMe) High (80%+)Moderate (50-65%)
Operational Ease Moderate (Requires gas balloon)High (Weighable solid)
Atom Economy HighLower (Sulfinate waste)
Troubleshooting Guide
  • Low Yield?

    • Oxygen: Both protocols are radical-mediated and sensitive to

      
      . Ensure rigorous degassing (freeze-pump-thaw or 10 min sparging).
      
    • Light Intensity: Ensure the vial is close to the light source. If the reaction heats up >

      
      , selectivity may drop; use a cooling fan.
      
    • Stirring: The gas-liquid interface (Protocol A) requires rapid stirring for mass transfer.

  • Regioisomers?

    • If using direct C-H functionalization (not detailed here due to poor selectivity on anisole), you will get ortho/para mixtures. Stick to the Aryl Halide protocols above for pure para product.

References

  • Metallaphotoredox Difluoromethyl

    • Source: Science / PubMed Central
    • Citation: Bacauanu, V., Cardinal-David, S., MacMillan, D. W. C., et al. (2016).
  • Direct Difluoromethyl

    • Source: Journal of the American Chemical Society / Semantic Scholar
    • Citation: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Kilpatrick, A. L., ... & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles.
  • Photoredox C-H Difluoromethyl

    • Source: Nature Communic
    • Citation: Zhang, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[2][3][4][5][6][7][8] Nature Communications.

Sources

Method

Application Note: Late-Stage Functionalization of 1-(Difluoromethyl)-4-methoxybenzene

This Application Note is designed for drug development professionals and synthetic chemists. It details the Late-Stage Functionalization (LSF) of 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)aniso...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug development professionals and synthetic chemists. It details the Late-Stage Functionalization (LSF) of 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole). This molecule serves as a critical model scaffold for understanding how to diversify electron-rich, difluoromethylated arenes—a common motif in modern medicinal chemistry due to the bioisosteric properties of the


 group (lipophilic hydrogen bond donor).

Part 1: Executive Summary & Strategic Rationale

Objective: To provide field-proven protocols for the regioselective functionalization of 1-(difluoromethyl)-4-methoxybenzene, ensuring the integrity of the base-sensitive difluoromethyl (


) group while leveraging the directing power of the methoxy (

) substituent.

Scientific Context: The difluoromethyl group (


)  acts as a lipophilic bioisostere for alcohols and thiols, functioning as a hydrogen bond donor while modulating metabolic stability. However, its incorporation into drug scaffolds presents a synthetic challenge: the benzylic proton is acidic (

~23-25), and the group is prone to

-elimination in the presence of strong bases, generating reactive difluorocarbenes.

1-(Difluoromethyl)-4-methoxybenzene represents a "push-pull" system:

  • Electronic Push: The

    
     group is a strong 
    
    
    
    -donor and
    
    
    -donor, activating the ring for electrophilic attack and directing ortho/para.
  • Electronic Pull: The

    
     group is a 
    
    
    
    -acceptor (EWG) but chemically fragile.

Successful LSF requires orthogonal strategies that avoid defluorination while achieving site-selectivity.

Part 2: Chemical Logic & Reactivity Analysis

The functionalization logic relies on competing directing effects and steric governance.

Electronic Landscape
  • C2/C6 Positions (Ortho to

    
    ):  Electron-deficient due to the inductive effect of fluorine. Sterically hindered. Acidic C-H bonds.[1]
    
  • C3/C5 Positions (Ortho to

    
    ):  Electron-rich due to resonance donation from oxygen. Highly activated for electrophilic aromatic substitution (
    
    
    
    ). Good coordination site for Directed Ortho Metalation (DoM).
Stability Constraints
  • Base Sensitivity: Strong bases (e.g.,

    
    -BuLi at > -50°C) can deprotonate the 
    
    
    
    group, leading to fluoride elimination and polymerization.
  • Radical Stability: The benzylic C-H bond of

    
     is relatively strong (
    
    
    
    kcal/mol), making it resistant to H-atom abstraction under standard photoredox conditions, but the aryl ring is susceptible to radical addition.
Decision Matrix (Diagram)

LSF_Logic Substrate 1-(Difluoromethyl)- 4-methoxybenzene Method_Ir Ir-Catalyzed Borylation (Steric Control) Substrate->Method_Ir [Ir(cod)(OMe)]2 / dtbpy Method_DoM Directed Ortho Metalation (Coordination Control) Substrate->Method_DoM s-BuLi / TMEDA (-78°C) Method_Photo Photoredox Minisci (Radical Control) Substrate->Method_Photo Ir(ppy)3 / R-COOH Prod_Meta Product: 3-Boryl (Meta to CF2H) Method_Ir->Prod_Meta C3 Selectivity Prod_Ortho Product: 3-Substituted (Ortho to OMe) Method_DoM->Prod_Ortho C3 Selectivity Prod_Alkyl Product: Alkylated Arene Method_Photo->Prod_Alkyl C2/C3 Mix

Caption: Divergent functionalization pathways based on catalyst choice. Ir-catalysis leverages steric factors, while DoM utilizes the coordinating ability of the methoxy group.

Part 3: Protocols

Protocol A: Iridium-Catalyzed C-H Borylation

Mechanism: Sterically controlled C-H activation. Target: Introduction of a Boronic Acid Pinacol Ester (BPin) handle. Selectivity: Favors the position ortho to the smaller group (


) or meta to the larger group if sterics dictate. In this substrate, C3 (ortho to OMe) is favored over C2 (ortho to 

) due to the directing effect of oxygen lone pairs assisting the Ir-catalyst, despite steric crowding.

Materials:

  • Substrate: 1-(difluoromethyl)-4-methoxybenzene (1.0 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Reagent:

    
     (bis(pinacolato)diboron) (0.55 equiv per C-H bond; use 1.1 equiv for mono-borylation)
    
  • Solvent: THF or Hexane (anhydrous)

Step-by-Step:

  • Glovebox Setup: In a

    
    -filled glovebox, charge a 20 mL scintillation vial with 
    
    
    
    (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
  • Pre-catalyst Formation: Add 2 mL of THF. The solution should turn deep brown/red immediately.

  • Reagent Addition: Add

    
     (280 mg, 1.1 mmol) and 1-(difluoromethyl)-4-methoxybenzene (158 mg, 1.0 mmol).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat at 80°C for 16 hours outside the glovebox.

  • Workup: Cool to room temperature. Concentrate in vacuo.[2]

  • Purification: The residue is often pure enough for subsequent Suzuki couplings. If purification is needed, use rapid silica gel chromatography (Hexanes/EtOAc 9:1). Note: The BPin group can protodeboronate on silica if left too long.

Expected Outcome: >85% yield of the 3-boryl isomer (ortho to OMe).

Protocol B: Directed Ortho Metalation (DoM)

Mechanism: Base-mediated deprotonation directed by the Lewis basic OMe group. Critical Control: Temperature must be kept strictly at -78°C to prevent attack on the


 group.

Materials:

  • Substrate: 1.0 equiv

  • Base:

    
    -BuLi (1.1 equiv, 1.4 M in cyclohexane) - Preferred over n-BuLi for cleaner lithiation at low temp.
    
  • Additive: TMEDA (1.1 equiv) - Essential for breaking Li aggregates.

  • Electrophile:

    
    , DMF, or 
    
    
    
    (1.2 equiv).
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add THF (10 mL) and TMEDA (1.1 equiv).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibrium.

  • Base Addition: Add

    
    -BuLi dropwise over 5 minutes. Stir for 10 minutes.
    
  • Substrate Addition: Add 1-(difluoromethyl)-4-methoxybenzene (dissolved in 2 mL THF) dropwise down the side of the flask.

    • Caution: The solution may turn yellow/orange. Stir at -78°C for exactly 45 minutes. Do not warm up.

  • Quench: Add the electrophile (e.g.,

    
     in THF) rapidly at -78°C.
    
  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Self-Validating Check: If you observe a "carbene-like" smell or polymeric tar, the temperature was too high, causing


-elimination of Fluoride from the 

group.
Protocol C: Photoredox C-H Alkylation (Minisci-Type)

Mechanism: Radical addition to the electron-rich arene. Relevance: Useful for adding alkyl groups without pre-functionalization.

Materials:

  • Substrate: 1.0 equiv

  • Photocatalyst:

    
     (1 mol%)
    
  • Radical Precursor: Carboxylic acid (R-COOH) or Alkyl trifluoroborate.

  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: DMSO/H2O (4:1)

  • Light Source: Blue LED (450 nm).

Step-by-Step:

  • Combine substrate, acid (1.5 equiv), catalyst, and persulfate in a vial.

  • Degas by sparging with Argon for 10 minutes (Oxygen inhibits the radical chain).

  • Irradiate with Blue LED for 24 hours with fan cooling (maintain T < 35°C).

  • Note: This method is less regioselective and may yield a mixture of C2 and C3 alkylation products, separable by HPLC.

Part 4: Data Summary & Troubleshooting

ParameterIr-Catalyzed BorylationDirected Ortho Metalation (DoM)Photoredox Alkylation
Primary Selectivity C3 (Ortho to OMe)C3 (Ortho to OMe)Mixture (C2/C3)
Key Risk Steric crowdingDefluorination (if T > -70°C)Over-alkylation
Yield (Typical) 80-95%65-85%40-60%
Functional Group Tolerance High (Esters, Nitriles OK)Low (No ketones/aldehydes)Moderate

Troubleshooting the


 Group: 
  • Problem: Loss of Fluorine signal in

    
     NMR.
    
  • Cause: Base-induced elimination to quinone methide or carbene.

  • Solution: Switch from DoM to Magnesiation (

    
    , "Turbo Grignard") which is less basic but requires higher temperature (often incompatible with 
    
    
    
    ). Stick to Ir-borylation for maximum safety.

References

  • C-H Borylation of Functionalized Arenes

    • Title: "Iridium-Catalyzed Functionaliz
    • Source: Hartwig, J. F.[3] Acc.[1][2][3][4][5] Chem. Res.2012 , 45, 864.

    • URL:[Link]

  • Difluoromethyl Group Stability & Synthesis

    • Title: "Late-Stage Difluoromethylation: Concepts, Developments and Perspective."
    • Source:Chem. Soc. Rev.2021, 50, 8214.
    • URL:[Link]

  • Directed Ortho Metalation Conditions

    • Title: "The Directed Ortho Metal
    • Source: Snieckus, V. Chem. Rev.1990, 90, 879.
    • URL:[Link]

  • Photoredox Functionalization of Arenes

    • Title: "Strategic Application of Electron-Deficient Arenes in Photoredox C
    • Source:J. Am. Chem. Soc.[4][6]2018 , 140, 1502.

    • URL:[Link]

Sources

Method

Optimizing Solvent Systems for the Functionalization of 1-(difluoromethyl)-4-methoxybenzene

Introduction 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole) represents a critical scaffold in modern medicinal chemistry.[1][2] The difluoromethyl group ( ) is increasingly utilized as a li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole) represents a critical scaffold in modern medicinal chemistry.[1][2] The difluoromethyl group (


) is increasingly utilized as a lipophilic bioisostere for hydroxyl (

) and thiol (

) groups due to its ability to act as a weak hydrogen bond donor while maintaining metabolic stability.[1][2][3]

This guide addresses the specific solvent requirements for reacting this molecule. Unlike standard anisole derivatives, the presence of the


 group introduces unique physicochemical constraints:
  • Acidity of the Benzylic Proton: The

    
     of the 
    
    
    
    proton is significantly lower than a standard methyl group, making it susceptible to deprotonation by strong bases.[2]
  • Lipophilic Hydrogen Bonding: The

    
     proton interacts with Lewis basic solvents (e.g., DMSO, DMF), which can mask reactivity or alter spectroscopic signatures.[2]
    
  • Radical Sensitivity: The benzylic C-H bond is a prime target for Hydrogen Atom Transfer (HAT) processes, requiring solvents that are inert to radical abstraction.[2]

Part 1: Physicochemical Properties & Solvent Selection Matrix[1]

The selection of solvent for 1-(difluoromethyl)-4-methoxybenzene is governed by the "Lipophilic Hydrogen Bond Donor" theory.[1][2] Solvents with high hydrogen bond acceptor (


) parameters will solvate the 

proton, stabilizing the ground state and potentially retarding reactions that require C-H bond cleavage.[2]
Table 1: Solvent Compatibility Profile
Solvent ClassExamplesInteraction with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Recommended ApplicationsRisk Factor
Non-Polar Hexane, PentaneNegligible.[1][2] Poor solubility for polar reagents.[1][2]Cryogenic quenching; Work-up.[1][2]Low solubility of substrate.[1][2][4]
Polar Aprotic (Non-coordinating) DCM, ChloroformWeak.[1][2] Good solubility.Electrophilic Aromatic Substitution (EAS); Radical bromination.[1][2]Halogen exchange (rare).[1][2][5]
Polar Aprotic (Coordinating) THF, EtherModerate.[1][2] Coordinates Li+ in metalation.[1][2]Lithiation (DoM) ; Grignard reactions.[1][2]Promotes elimination if

.
Lewis Basic DMSO, DMF, DMAcStrong H-bonding. Sequesters

proton.[1][2]
Nucleophilic aromatic substitution (

); Cross-coupling.[1][2]
Can inhibit radical HAT processes.[1][2]
Nitrile Acetonitrile (MeCN)Weak/Moderate.[1][2]Photoredox Catalysis ; Oxidations.[1][2]Generally safe; excellent for radicals.[1][2]

Part 2: Experimental Protocols

Protocol A: Regioselective Ortho-Lithiation (Directed Ortho Metalation)

Objective: Functionalization of the aromatic ring at the C3 position (ortho to the methoxy group).[2] Mechanism: The methoxy group acts as a Directed Metalation Group (DMG).[1][2][6] The


 group is robust at low temperatures but prone to 

-elimination (forming a quinone methide-like species) if the temperature rises or if the base attacks the benzylic proton.[2]

Solvent Logic:

  • THF: Essential for breaking organolithium aggregates, increasing the basicity of

    
    -BuLi.[2]
    
  • Hexane (Co-solvent): Used to dilute the reaction and moderate the exotherm.[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe and magnetic stir bar. Flush with Argon.

  • Solvation: Dissolve 1-(difluoromethyl)-4-methoxybenzene (1.0 equiv) in anhydrous THF (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Do not proceed until internal temperature is stable.

  • Metalation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 20 minutes.
    
    • Observation: A slight color change (often yellow/orange) indicates formation of the aryllithium species.[2]

  • Incubation: Stir at -78°C for 1 hour.

    • Note: Do not allow temperature to rise above -60°C. Higher temperatures risk deprotonation of the

      
       group followed by defluorination.[1][2]
      
  • Electrophile Addition: Add the electrophile (e.g., DMF,

    
    , or 
    
    
    
    ) (1.2 equiv) dropwise.[2]
  • Quench: Allow to warm to 0°C and quench with saturated aqueous

    
    .
    
Protocol B: Photoredox C-H Functionalization of the Group

Objective: Modification of the benzylic carbon (e.g., converting


 to 

). Mechanism: Hydrogen Atom Transfer (HAT) removes the benzylic hydrogen, creating a gem-difluorobenzylic radical which is then trapped.[1][2]

Solvent Logic:

  • Acetonitrile (MeCN): The gold standard for photoredox.[1][2] It has a high bond dissociation energy (BDE), minimizing solvent radical formation.[1][2] It is polar enough to dissolve photocatalysts but does not H-bond strongly to the substrate.[1][2]

  • Avoid: THF or Toluene (susceptible to H-abstraction by the HAT catalyst).[1][2]

Step-by-Step Methodology:

  • Reagent Mixing: In a borosilicate vial, combine:

    • 1-(difluoromethyl)-4-methoxybenzene (1.0 equiv).[1][2]

    • Photocatalyst (e.g.,

      
      , 1-2 mol%).[1][2]
      
    • HAT Reagent (e.g., Quinuclidine or Phosphate base).[1][2]

    • Radical Trap/Coupling Partner (e.g., alkene or alkyl halide).[1][2]

  • Solvent: Add degassed MeCN (

    
    ).[1][2]
    
  • Deoxygenation: Sparge with Argon for 15 minutes. Oxygen is a radical quencher.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

    • Fan Cooling: Maintain temperature

      
       to prevent thermal degradation.
      
  • Workup: Remove solvent in vacuo and purify via flash column chromatography.

Part 3: Visualization & Decision Logic[1][2]

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher through solvent selection based on the intended reaction pathway.[2]

SolventSelection Start Reaction Type Lithiation Ortho-Lithiation (Ring Functionalization) Start->Lithiation Radical Radical C-H Activation (CHF2 Functionalization) Start->Radical EAS Electrophilic Subst. (Halogenation/Nitration) Start->EAS Solv_Lith Anhydrous THF (-78°C) Lithiation->Solv_Lith Required for Li aggregation Solv_Rad Degassed MeCN (Inert Atmosphere) Radical->Solv_Rad High BDE solvent required Solv_EAS DCM or AcOH (Polarity Control) EAS->Solv_EAS Solubilize intermediate Risk_Lith RISK: Defluorination if T > -60°C Solv_Lith->Risk_Lith Risk_Rad RISK: Solvent H-Abstraction (Avoid THF/Toluene) Solv_Rad->Risk_Rad

Caption: Decision matrix for solvent selection based on reaction class. Green nodes indicate optimal solvent systems.

Diagram 2: Ortho-Lithiation Pathway & Risks

This diagram illustrates the competing pathways during lithiation: the desired Directed Ortho Metalation (DoM) vs. the undesired


-elimination.[1][2]

LithiationPathway Substrate 1-(difluoromethyl)-4-methoxybenzene Intermediate Lithiated Species (Li at C3 position) Substrate->Intermediate Kinetic Control (-78°C) Reagents n-BuLi / THF / -78°C Reagents->Substrate Product C3-Functionalized Product Intermediate->Product + Electrophile SideProduct Defluorinated Species (Quinone Methide Analog) Intermediate->SideProduct Thermodynamic Control (> -60°C or Excess Base)

Caption: Mechanistic pathway for lithiation. The red dashed line represents the failure mode caused by improper temperature control or solvent choice.

References

  • Zafrani, Y., et al. (2014).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews. [1][2]

  • Nielsen, M. K., et al. (2018).[1][2] "Photoredox-Catalyzed C–H Functionalization of Heteroarenes." Chemical Reviews. [1][2]

  • Erickson, J. A., et al. (2025).[1][2] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.

  • Vertex AI Search Results. (2026). "Reactivity and Solvent Effects on Difluoromethyl Arenes.

Sources

Application

scalable synthesis of p-methoxy-difluoromethylbenzene for drug discovery

Application Note: Scalable Strategies for the Synthesis of p-Methoxy-Difluoromethylbenzene Executive Summary & Strategic Rationale The difluoromethyl group ( ) has emerged as a critical structural motif in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Strategies for the Synthesis of p-Methoxy-Difluoromethylbenzene

Executive Summary & Strategic Rationale

The difluoromethyl group (


) has emerged as a critical structural motif in modern drug discovery. Acting as a lipophilic hydrogen bond donor, it serves as a bioisostere for hydroxyl (

) and thiol (

) groups, often improving metabolic stability (blocking oxidation sites) and membrane permeability while maintaining specific binding interactions.

This guide details the scalable synthesis of p-methoxy-difluoromethylbenzene , a versatile building block. While traditional fluorination methods using DAST (Diethylaminosulfur trifluoride) are effective on a milligram scale, they pose severe safety risks upon scale-up due to thermal instability and explosive decomposition.

Core Recommendation: For scalable applications (>100g), we recommend a transition from batch-mode XtalFluor-E® deoxofluorination to a Continuous Flow processing strategy. This approach mitigates thermal runaway risks and manages the corrosive nature of the required HF promoters.

Route Selection & Mechanistic Insight

The synthesis targets the transformation of the carbonyl group of p-anisaldehyde into a geminal difluoride.

Comparative Route Analysis
MethodReagentScale PotentialKey Limitation
Traditional Batch DAST / Deoxo-FluorLow (<50g)Explosion Hazard: Low decomposition temp (~60°C). Violent exotherms.
Cross-Coupling

salts + Pd/Cu
MediumCost: Requires pre-functionalized aryl halides and expensive catalysts.
Rec. Batch/Flow XtalFluor-E +

High Safety: Solid reagent, higher decomp temp (~119°C). Requires promoter.
Reaction Mechanism (XtalFluor-E)

Unlike DAST, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not release free HF spontaneously.[1] It requires an exogenous fluoride source (promoter) like triethylamine trihydrofluoride (


) to complete the catalytic cycle. The mechanism involves the activation of the carbonyl oxygen by the sulfinium cation, followed by nucleophilic attack by fluoride.

ReactionPathway Aldehyde p-Anisaldehyde (Substrate) Intermediate Alkoxy-Sulfinium Intermediate Aldehyde->Intermediate Activation Reagent XtalFluor-E (Reagent) Reagent->Intermediate Promoter Et3N·3HF (Promoter) Promoter->Intermediate F- Source Product p-Methoxy-difluoromethylbenzene (Target) Intermediate->Product Nucleophilic Fluorination

Figure 1: Mechanistic pathway for the deoxofluorination of p-anisaldehyde using XtalFluor-E.

Protocol 1: Bench-Scale Optimization (Batch)

Objective: Synthesis of 10g of target material to validate impurity profile and yield. Safety Note: Although XtalFluor-E is safer than DAST, the use of


 generates corrosive HF in situ. Do not use standard glassware for prolonged storage.  Use PTFE (Teflon) or HDPE vessels.
Materials
  • Substrate: p-Anisaldehyde (13.6 g, 100 mmol)

  • Reagent: XtalFluor-E (34.3 g, 150 mmol, 1.5 equiv)

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (16.3 mL, 100 mmol, 1.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 5% Aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure
  • Setup: Oven-dry a 500 mL PTFE round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[2]

  • Charging: Add XtalFluor-E (34.3 g) and anhydrous DCM (100 mL) to the flask. The reagent will form a suspension.

  • Activation: Cool the mixture to 0°C (ice bath). Dropwise, add

    
     (16.3 mL). Caution: Mild exotherm.
    
  • Addition: Dissolve p-anisaldehyde (13.6 g) in DCM (20 mL) and add dropwise to the reaction mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–18 hours.[3]

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC-MS.[4][5] Look for the disappearance of the aldehyde peak.

  • Quench: Cool back to 0°C. Slowly add saturated

    
     (100 mL). Caution: Gas evolution (
    
    
    
    ). Stir vigorously for 15 minutes until bubbling ceases.
  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combined organic layers should be washed with brine, dried over

    
    , and concentrated.
    
  • Purification: Flash column chromatography (Silica gel, eluent: 5-10% EtOAc in Hexane).

    • Note: The product is a volatile liquid; avoid prolonged high-vacuum exposure.

Protocol 2: Scalable Continuous Flow Synthesis

Objective: Scale-up (>100g to kg) while managing heat transfer and minimizing HF exposure. Rationale: Flow chemistry allows for precise residence time control and immediate quenching, preventing the degradation of the electron-rich aromatic ring.

Flow Reactor Specifications
  • Pump A: p-Anisaldehyde +

    
     in DCM.
    
  • Pump B: XtalFluor-E in DCM (or DCE if solubility is an issue).

  • Reactor: PFA coil reactor (10-20 mL volume) or Hastelloy microreactor.

  • Material: All wetted parts must be PFA, PTFE, or Hastelloy C-276. Avoid Stainless Steel 316.

FlowSetup FeedA Feed A: Substrate + Promoter (DCM) PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: XtalFluor-E (DCM) PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (PFA/Hastelloy) PumpA->Mixer PumpB->Mixer Reactor Residence Coil (PFA, 20°C) Mixer->Reactor t_res = 10-20 min QuenchMixer Quench Mixer Reactor->QuenchMixer QuenchFeed Quench: Sat. NaHCO3 QuenchFeed->QuenchMixer Collection Phase Separator & Collection QuenchMixer->Collection

Figure 2: Continuous flow setup for the deoxofluorination process.

Flow Protocol
  • Solution Preparation:

    • Stream A: 1.0 M p-Anisaldehyde + 1.0 equiv

      
       in anhydrous DCM.
      
    • Stream B: 1.2 M XtalFluor-E in anhydrous DCM.

  • Flow Rates: Set pumps to achieve a 1:1.2 molar ratio (Substrate:Reagent) and a residence time (

    
    ) of 15 minutes.
    
  • Temperature: Maintain reactor coil at 25°C.

  • Back Pressure: Install a 75 psi (5 bar) Back Pressure Regulator (BPR) after the quench mixer to prevent gas expansion in the reactor line.

  • Steady State: Run for 3 residence times before collecting product.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 
     NMR:  Look for a doublet at 
    
    
    
    ppm (
    
    
    Hz).
  • 
     NMR:  The benzylic proton (
    
    
    
    ) appears as a triplet of triplets (or broad triplet) around
    
    
    6.6 ppm with a large geminal coupling constant (
    
    
    Hz).
  • GC-MS: Molecular ion

    
    . Watch for the "aldehyde reversion" peak (M-22) if the injector port is too hot or the liner is dirty (acidic sites).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion "Fluoride Starvation"Ensure

is fresh. XtalFluor-E requires the promoter to release F-.
Elimination Product Basic conditions / OverheatingLower reaction temperature. Ensure stoichiometry is not >2.0 equiv of base.
Etching of Flask HF GenerationSwitch to PFA/HDPE equipment immediately.
Sticky Precipitate Byproduct formationIncrease solvent volume (dilution) or switch to flow to prevent clogging.

Safety & Handling (Crucial)

  • HF Burns: Even complexed HF (

    
    ) can cause deep tissue burns and systemic toxicity.
    
    • Mandatory: Double nitrile gloves, face shield, and a tube of Calcium Gluconate gel immediately accessible on the bench.

  • Pressure: The reaction generates

    
     byproducts and potentially volatiles. Never run in a closed system without pressure relief or a bubbler (for batch).
    
  • Waste: Quenched aqueous waste contains fluorides and boron. Dispose of as hazardous halogenated waste.

References

  • L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][6][7] Organic Letters.

  • Piyakulawat, P., et al. (2021). "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations." Chemical Society Reviews.[8]

  • BenchChem Application Data. (2025). "A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor."

  • Mahé, O., et al. (2015).[6] "Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions." Organic & Biomolecular Chemistry.

Sources

Method

Application of 1-(Difluoromethyl)-4-methoxybenzene in Agrochemical Synthesis: A Comprehensive Protocol Guide

Rationale: The Difluoromethyl (CF2H) Bioisostere in Agrochemicals The strategic incorporation of fluorine into agrochemicals has revolutionized the development of modern fungicides, herbicides, and insecticides. Among fl...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Difluoromethyl (CF2H) Bioisostere in Agrochemicals

The strategic incorporation of fluorine into agrochemicals has revolutionized the development of modern fungicides, herbicides, and insecticides. Among fluorinated motifs, the difluoromethyl group (–CF2H) occupies a privileged chemical space. Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (–CF3) group, the –CF2H group possesses a highly polarized C–H bond, allowing it to act as a competent, lipophilic hydrogen bond donor[1].

In agrochemical design, –CF2H serves as a critical bioisostere for hydroxyl (–OH), thiol (–SH), and methyl (–CH3) groups[2]. It moderately regulates metabolic stability, lipophilicity, and bioavailability, often leading to enhanced binding affinity within target enzyme pockets[2]. 1-(Difluoromethyl)-4-methoxybenzene (CAS: 658-17-3) is a highly versatile building block in this domain[3]. The molecule provides a dual-functional scaffold: the –CF2H group ensures optimal target engagement, while the methoxy (–OMe) group acts either as a directing group for late-stage functionalization or as a masked phenol for subsequent etherification.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical properties of 1-(difluoromethyl)-4-methoxybenzene is essential for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits an XLogP3 of 2.9, making it highly suitable for penetrating fungal cell membranes and plant cuticles[3].

Table 1: Chemical Profile of 1-(Difluoromethyl)-4-methoxybenzene

PropertyValueRelevance to Agrochemical Synthesis
CAS Number 658-17-3Standard identifier for procurement and regulatory tracking[3].
Molecular Weight 158.15 g/mol Low molecular weight allows for downstream coupling without exceeding the Rule of 5 limits[3].
XLogP3 2.9Optimal lipophilicity for passive membrane diffusion in pathogens[3].
Hazard Profile H315, H318, H335Requires handling in a fume hood; causes severe eye damage and skin irritation[3].

Table 2: Comparative Isosteric Properties (–CH3 vs. –CF2H vs. –CF3)

Substituent GroupLipophilicity ContributionH-Bond Donor CapacityMetabolic StabilityTypical Agrochemical Application
–CH3 ModerateNoneLow (Prone to oxidation)Historical baselines; rapidly degraded in soil.
–CF2H HighStrong HighSDHI Fungicides (e.g., Fluxapyroxad analogs)[4].
–CF3 Very HighNoneVery HighBroad-spectrum herbicides; highly persistent.

Synthetic Divergence: Core Workflows

The synthetic utility of 1-(difluoromethyl)-4-methoxybenzene lies in its ability to be selectively functionalized. Below are the two primary pathways utilized by drug development professionals to integrate this scaffold into complex agrochemical active ingredients.

Workflow A 1-(Difluoromethyl)- 4-methoxybenzene (Starting Material) B 2-Bromo-1-(difluoromethyl)- 4-methoxybenzene (Cross-Coupling Hub) A->B Br2, FeBr3 (Electrophilic Substitution) C 4-(Difluoromethyl)phenol (Nucleophilic Hub) A->C BBr3, CH2Cl2 (Demethylation) D SDHI Fungicide Precursors B->D Suzuki-Miyaura Coupling E Diaryl Ether Herbicides C->E SNAr with Ar-F (Etherification)

Synthetic divergence of 1-(difluoromethyl)-4-methoxybenzene into agrochemical precursors.

Protocol A: Electrophilic Bromination for Cross-Coupling Precursors

To utilize the aryl ring in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with pyrazole boronic acids to form Succinate Dehydrogenase Inhibitor (SDHI) fungicides), the ring must first be halogenated[4].

Causality & Design: The methoxy group (–OCH3) is a strongly activating, ortho/para-directing group. Because the para position is sterically and electronically blocked by the –CF2H group, electrophilic aromatic substitution is forced exclusively to the ortho position. Iron(III) bromide (FeBr3) is selected as a mild Lewis acid to polarize the Br2 bond, ensuring smooth conversion at room temperature without degrading the –CF2H moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Charge the flask with 1-(difluoromethyl)-4-methoxybenzene (10.0 mmol, 1.58 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add catalytic FeBr3 (0.5 mmol, 0.15 g). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromination: Dissolve molecular bromine (Br2, 10.5 mmol, 1.68 g) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

  • Incubation & Validation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Step: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (m/z 158) and the appearance of a single new peak (m/z 236/238, 1:1 isotopic pattern) confirms successful mono-bromination.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted Br2, preventing over-oxidation during workup.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield 2-bromo-1-(difluoromethyl)-4-methoxybenzene as a clear oil.

Protocol B: Demethylation to 4-(Difluoromethyl)phenol

For the synthesis of diaryl ether herbicides or specific fungicidal scaffolds, the methoxy group must be cleaved to reveal a nucleophilic phenol.

Causality & Design: The –CF2H group is generally stable to Lewis acids at low temperatures but can be susceptible to hydrolysis (forming an aldehyde via a gem-diol intermediate) if subjected to harsh, high-temperature aqueous bases (e.g., NaOH fusion). Therefore, Boron tribromide (BBr3) in anhydrous DCM is the reagent of choice. BBr3 coordinates selectively to the sterically accessible methoxy oxygen, facilitating a clean nucleophilic cleavage by the bromide ion without disturbing the fluorinated carbon.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL Schlenk flask under nitrogen, dissolve 1-(difluoromethyl)-4-methoxybenzene (5.0 mmol, 0.79 g) in anhydrous DCM (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Cleavage: Slowly inject a 1.0 M solution of BBr3 in DCM (6.0 mmol, 6.0 mL) dropwise over 15 minutes.

  • Incubation: Allow the reaction to gradually warm to room temperature and stir for 4 hours. Self-Validation Step: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and check via TLC. A highly polar, UV-active spot that stains positive with aqueous FeCl3 confirms phenol formation.

  • Quenching (Critical Safety Step): Cool the flask back to 0 °C. Carefully and dropwise add 15 mL of ice-cold water to quench excess BBr3. This step is highly exothermic and generates HBr gas; ensure vigorous ventilation.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organics with saturated NaHCO3 (to neutralize HBr) and brine. Dry over Na2SO4, filter, and concentrate to yield 4-(difluoromethyl)phenol, ready for subsequent SNAr etherification.

Mechanism of Action in Agrochemicals

When 1-(difluoromethyl)-4-methoxybenzene derivatives are integrated into SDHI fungicides, the –CF2H group plays a pivotal role in the mechanism of action. By acting as a lipophilic hydrogen bond donor, the –CF2H moiety binds specifically to the ubiquinone-binding site of the fungal mitochondrial Complex II (Succinate Dehydrogenase)[4]. This interaction is significantly stronger than that of a simple methyl group, leading to a profound blockade of electron transport and subsequent pathogen eradication[4].

Mechanism N1 Agrochemical with CF2H Motif (e.g., SDHI Fungicide) N2 Fungal Cell Membrane (Enhanced Permeability via Optimal Lipophilicity) N1->N2 Penetration N3 Mitochondrial Complex II (Succinate Dehydrogenase Target) N2->N3 Localization N4 Ubiquinone Binding Site (CF2H acts as Lipophilic H-Bond Donor) N3->N4 Specific Binding N5 Blockade of Electron Transport (Pathogen Eradication) N4->N5 Enzyme Inhibition

Mechanism of action for CF2H-containing SDHI fungicides targeting mitochondrial Complex II.

References

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: 1-(Difluoromethyl)-4-methoxybenzene | C8H8F2O | CID 640454 Source: PubChem URL: [Link]

  • Title: Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy Source: PubMed / Journal of Agricultural and Food Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(difluoromethyl)-4-methoxybenzene synthesis

Technical Support Center: Synthesis of 1-(difluoromethyl)-4-methoxybenzene Ticket ID: #DFM-4MB-OPT Subject: Yield Optimization & Troubleshooting for -(Difluoromethyl)anisole Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(difluoromethyl)-4-methoxybenzene

Ticket ID: #DFM-4MB-OPT Subject: Yield Optimization & Troubleshooting for


-(Difluoromethyl)anisole
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering challenges in synthesizing 1-(difluoromethyl)-4-methoxybenzene (CAS: 658-17-3).[1][2] This moiety is a critical lipophilic hydrogen bond donor (bioisostere for alcohols/thiols).[1] Low yields in this synthesis typically stem from three root causes:

  • Reagent Instability: Thermal decomposition of fluorinating agents (DAST/Deoxo-Fluor).[1]

  • Side Reactions: Elimination to vinyl fluorides or polymerization of electron-rich styrenes.[1]

  • Purification Losses: Volatility of the product or poor separation from high-boiling solvents (NMP).[1]

This guide provides two validated protocols. Method A is the standard aldehyde-to-gem-difluoride route (optimized for safety).[1] Method B is a transition-metal-catalyzed cross-coupling (optimized for yield).[1]

Part 1: Strategic Decision Matrix

Before proceeding, select the protocol based on your starting material availability and lab constraints.

DecisionMatrix Start Select Starting Material Aldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) Start->Aldehyde Iodide 4-Iodoanisole Start->Iodide MethodA Method A: Deoxofluorination (Reagent: XtalFluor-E) Aldehyde->MethodA Standard Route (Moderate Yield, 60-70%) MethodB Method B: Cu-Catalyzed Coupling (Reagent: TMS-CF2H) Iodide->MethodB High-Efficiency Route (High Yield, >80%) NoteA Pros: Cheap starting material Cons: Moisture sensitive, elimination side-products MethodA->NoteA NoteB Pros: High functional group tolerance Cons: Requires NMP removal MethodB->NoteB

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Part 2: Method A - Deoxofluorination (Aldehyde Route)

Best for: Rapid, small-to-medium scale synthesis where 4-methoxybenzaldehyde is the precursor.[1] Recommendation: Replace DAST with XtalFluor-E® or Fluolead™ .[1] These crystalline salts are thermally stable and do not release HF until activated, significantly reducing "tarring" and explosion risks.

Optimized Protocol (XtalFluor-E)
  • Reagents: 4-Methoxybenzaldehyde (1.0 equiv), XtalFluor-E (1.2 equiv), Et₃N·3HF (1.5 equiv) or DBU (1.5 equiv) as a promoter.[1]

  • Solvent: Anhydrous DCM (0.1 M concentration).[1]

  • Conditions: 0°C to RT, 12–18 h.

Step-by-Step Workflow:

  • Charge a flame-dried flask with XtalFluor-E and anhydrous DCM under Argon.

  • Add Et₃N[1]·3HF (promoter) at 0°C. Note: XtalFluor-E is inactive without a fluoride source or base promoter.[1]

  • Add 4-methoxybenzaldehyde dropwise.[1]

  • Stir at RT.[1][2] Monitor by TLC (Hexane/EtOAc 9:1).[1] The aldehyde spot (

    
    ) should disappear; product is less polar (
    
    
    
    ).[1]
  • Quench: Pour into saturated aqueous NaHCO₃. Stir vigorously for 15 mins to neutralize HF.

Troubleshooting & FAQs
IssueProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet ReagentXtalFluor-E hydrolyzes to sulfinamides.[1] Use a fresh bottle or switch to Fluolead .[1] Ensure DCM is distilled over CaH₂.[1]
Elimination Product Basic ConditionsThe electron-rich ring stabilizes the carbocation, promoting elimination to the vinyl fluoride. Switch promoter from DBU (strong base) to Et₃N[1]·3HF (acidic buffer) to suppress elimination.[1]
Explosion/Runaway DAST UsageIf you must use DAST, never heat above 40°C. Dilute reaction (0.05 M). Do not distill DAST residues.
Aldehyde Remains EquilibriumThe reaction generates difluoro-amine intermediates.[1] Add an exogenous fluoride source (e.g., excess Et₃N·3HF) to drive the equilibrium to the gem-difluoride.

Part 3: Method B - Copper-Catalyzed Cross-Coupling (Iodide Route)

Best for: High-value synthesis requiring maximum yield (>80%) and purity.[1] Mechanism: Oxidative addition of Cu-CF₂H species to the aryl iodide.[1]

Optimized Protocol (Cu-Catalysis)
  • Reagents: 4-Iodoanisole (1.0 equiv), CuI (1.0 equiv), CsF (3.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone).[1]

  • Conditions: 100–110°C, sealed tube, 24 h.

Step-by-Step Workflow:

  • In a glovebox or under strict

    
    , combine CuI, CsF, and 4-iodoanisole in a pressure tube.
    
  • Add NMP (degassed).[1]

  • Add

    
     (Difluoromethyltrimethylsilane).[1]
    
  • Seal and heat to 110°C. The solution typically turns dark brown/green.

  • Workup (Critical): Dilute with Et₂O. Wash with water (3x) to remove NMP.[1] Wash with 1M HCl (to remove copper salts) then brine.

CuCatalysis Precursors 4-Iodoanisole + CuI + CsF ActiveSpecies [Cu-CF2H] Active Species Precursors->ActiveSpecies TMS-CF2H Reaction Cross-Coupling (110°C, NMP) ActiveSpecies->Reaction Workup Aqueous Wash (Remove NMP/Cu) Reaction->Workup Product 1-(difluoromethyl)- 4-methoxybenzene Workup->Product

Figure 2: Workflow for the copper-mediated difluoromethylation.[1]

Troubleshooting & FAQs
IssueProbable CauseCorrective Action
Low Yield "Protonation" of

Traces of water protonate the

species to form

(gas).[1] Strictly dry NMP (molecular sieves 4Å) is required.[1]
Product in Aqueous Layer NMP TrappingNMP is a "black hole" for organic products.[1] Do not use DCM for extraction; use Et₂O or EtOAc/Hexane (1:1).[1] Wash the organic layer 5 times with water to pull out NMP.
Incomplete Conversion Catalyst PoisoningThe iodide released can inhibit the catalyst. Use excess CsF (3-4 equiv) to precipitate insoluble CsI and drive the reaction.[1]

Part 4: Purification & Characterization

Physical Properties:

  • State: Colorless to pale yellow liquid.[1]

  • Boiling Point: Estimated ~180-200°C (Note: 4-methoxybenzaldehyde boils at 248°C; the difluoro product is more volatile).[1]

  • Stability: Stable at RT, but avoid prolonged exposure to silica gel (slightly acidic).

Purification Strategy:

  • Remove Aldehyde (Method A): If unreacted aldehyde remains, wash the organic layer with saturated sodium bisulfite (NaHSO₃) . The aldehyde forms a water-soluble adduct; the difluoro product does not.[1]

  • Flash Chromatography:

    • Stationary Phase: Neutral Silica Gel (buffered with 1% Et₃N if acid-sensitive).[1]

    • Eluent: 100% Pentane

      
       5% Et₂O/Pentane.[1] The product is non-polar.
      
    • Warning: The product is volatile. Do not rotovap at high vacuum/high heat.[1] Use >100 mbar at 30°C.[1]

Analytical Checkpoints (NMR in


): 
  • 
     NMR:  Look for a doublet at 
    
    
    
    ppm
    (
    
    
    Hz).[1][3]
  • 
     NMR:  The characteristic triplet for 
    
    
    
    appears at
    
    
    ppm
    (
    
    
    Hz).[1]
    • If you see a singlet at ~10 ppm: Residual aldehyde.[1]

    • If you see vinylic protons: Elimination byproduct.[1]

References

  • XtalFluor-E Protocol: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411. Link[1]

  • Copper-Catalyzed Difluoromethylation: Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Journal of the American Chemical Society, 2012, 134(12), 5524–5527. Link[1]

  • General Deoxofluorination Review: Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination Reactions of Organic Compounds." Synthesis, 2002, 17, 2561–2578. Link[1]

  • Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999, 64(19), 7048–7054. Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Difluoromethylation of p-Methoxyphenyl Precursors

Welcome to the technical support center for the synthesis and troubleshooting of p-methoxy-difluoromethylbenzene and its related precursors. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of p-methoxy-difluoromethylbenzene and its related precursors. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the valuable difluoromethoxy (-OCF₂H) or difluoromethyl (-CF₂H) moieties into aromatic systems, particularly those bearing electron-donating groups like p-methoxy.

The difluoromethyl group is a critical pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, its introduction can be challenging. This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when introducing a difluoromethyl group onto an electron-rich phenol like p-methoxyphenol? The primary challenge lies in controlling the reactivity of the generated difluorocarbene (:CF₂), which is a highly reactive and electrophilic intermediate.[2] While the electron-donating p-methoxy group makes the corresponding phenoxide a strong nucleophile, it can also promote side reactions if the reaction conditions are not carefully optimized. Furthermore, prolonged exposure to high temperatures or strong bases can lead to degradation of the starting material or product.[3]

Q2: Which difluoromethylating agents are recommended for synthesizing aryl difluoromethyl ethers like p-methoxy-difluoromethoxybenzene? Several reagents are available, each with distinct advantages and handling requirements:

  • Chlorodifluoromethane (Freon-22): A traditional and effective source of difluorocarbene, but it is an ozone-depleting gas that requires specialized pressure equipment.[3][4]

  • S-(Difluoromethyl)diarylsulfonium salts: These are effective, bench-stable solids that generate difluorocarbene under atmospheric pressure, offering a more convenient alternative to gaseous reagents.[3]

  • Difluoromethyltriflate (HCF₂OTf): A modern, non-ozone-depleting liquid reagent that enables rapid difluoromethylation of phenols at room temperature with excellent functional group tolerance.[4][5]

  • Difluoromethanol (CF₂H₂OH): An attractive liquid reagent that can serve as an atom-economical source of the difluoromethyl group, typically activated by a base.[2]

Q3: How does the choice of base impact the reaction efficiency? The base is critical for two reasons: it deprotonates the phenol to form the more nucleophilic phenoxide, and in many cases (e.g., with difluoromethanol), it initiates the formation of difluorocarbene.[2] The base must be strong enough to deprotonate the phenol (pKa ≈ 10 for p-methoxyphenol) but not so strong that it causes decomposition of the difluoromethylating agent or the substrate. Screening inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) is a standard optimization step.[2]

Q4: My reaction is complete, but I'm struggling with purification. What are common impurities? Common impurities include unreacted p-methoxyphenol, byproducts from the decomposition of the difluorocarbene (e.g., polymers), and potentially products of side reactions. Aromatic compounds can also oxidize and form colored impurities.[3] Careful workup, including washing with a mild base to remove unreacted phenol and potential treatment with activated carbon to remove colored impurities, can be beneficial before chromatographic purification.[3]

Troubleshooting Guide: Low Reactivity & Poor Yields

This section addresses specific problems encountered during the synthesis of p-methoxy-difluoromethoxybenzene from p-methoxyphenol, a common precursor route.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue, often stemming from inefficient generation of the key reactive intermediates.

  • Possible Cause 1: Ineffective Deprotonation of Phenol.

    • Scientific Rationale: The phenoxide anion is the active nucleophile that traps the difluorocarbene. Incomplete deprotonation due to a weak base or insufficient stoichiometry results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.[2]

    • Suggested Solution:

      • Verify Base Strength: Ensure the base is strong enough to deprotonate p-methoxyphenol. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the increased nucleophilicity of the cesium phenoxide.

      • Increase Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the deprotonation equilibrium to completion.

      • Pre-formation: Allow the phenol and base to stir in an anhydrous solvent (e.g., DMF, DMSO) for 30-60 minutes at room temperature before adding the difluoromethylating agent. This ensures the phenoxide is fully formed.[2]

  • Possible Cause 2: Inefficient Generation of Difluorocarbene.

    • Scientific Rationale: The formation of difluorocarbene (:CF₂) is often the rate-limiting step and is highly sensitive to reaction conditions. The choice of precursor, base, and temperature must be synergistic.[2]

    • Suggested Solution:

      • Temperature Optimization: The stability of :CF₂ is low; it can readily dimerize or polymerize if not trapped quickly.[2] If the reaction temperature is too high, the carbene may decompose before it can react. Conversely, if the temperature is too low, its formation may be too slow. A systematic temperature screen (e.g., 0 °C, room temperature, 50 °C) is recommended.[6]

      • Reagent Quality: Difluoromethylating agents can be unstable. Ensure they are from a reputable source and have been stored correctly.

      • Alternative Reagents: If using a traditional method like difluoromethanol, consider switching to a more modern and often more reliable reagent like S-(difluoromethyl)sulfonium salts or HCF₂OTf.[3][4]

  • Possible Cause 3: Presence of Moisture.

    • Scientific Rationale: Water can competitively react with and quench highly reactive intermediates like difluorocarbene and the phenoxide anion.[2] This is a common cause of reaction failure.

    • Suggested Solution:

      • Anhydrous Conditions: Use flame-dried or oven-dried glassware.

      • Dry Solvents & Reagents: Use anhydrous grade solvents and ensure all solid reagents are dry.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

Problem 2: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate indicates side reactions are occurring.

  • Possible Cause 1: Difluorocarbene Dimerization/Polymerization.

    • Scientific Rationale: If the concentration of the nucleophile (phenoxide) is too low relative to the rate of difluorocarbene generation, the carbene will react with itself.[2]

    • Suggested Solution:

      • Slow Addition: Add the difluoromethylating agent (or the base that generates the carbene) slowly to the solution of the pre-formed phenoxide. This maintains a low instantaneous concentration of :CF₂, ensuring it is trapped by the phenoxide as it forms.

      • Concentration Check: Ensure the substrate concentration is sufficient to act as an effective trap.[2]

  • Possible Cause 2: Substrate or Product Degradation.

    • Scientific Rationale: Electron-rich aromatic systems can be sensitive to harsh conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition.[3]

    • Suggested Solution:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.[3] Quench the reaction as soon as the starting material is consumed to prevent over-reaction or degradation of the desired product.

      • Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Visual Troubleshooting and Reaction Workflow

The following diagrams illustrate a logical troubleshooting workflow and the fundamental reaction mechanism.

TroubleshootingWorkflow start_node start_node problem_node problem_node check_node check_node action_node action_node solution_node solution_node start Start: Low Product Yield check_purity Check Purity of Starting Materials & Reagents start->check_purity check_anhydrous Are Conditions Strictly Anhydrous? check_purity->check_anhydrous If Yes action_purify Purify/Source New Reagents check_purity->action_purify If No check_deprotonation Is Phenol Deprotonation Complete? check_anhydrous->check_deprotonation If Yes action_dry Flame-Dry Glassware Use Anhydrous Solvents check_anhydrous->action_dry If No check_carbene Is Carbene Generation Efficient? check_deprotonation->check_carbene If Yes action_base Screen Stronger Bases (e.g., Cs₂CO₃) Pre-form Phenoxide check_deprotonation->action_base If No action_temp Optimize Temperature Screen Alternative Reagents (e.g., HCF₂OTf) check_carbene->action_temp If No solution Optimized Reaction check_carbene->solution If Yes action_purify->check_anhydrous action_dry->check_deprotonation action_base->check_carbene action_temp->solution

Caption: Troubleshooting workflow for low product yield.

ReactionMechanism cluster_phenol Step 1: Deprotonation cluster_carbene Step 2: Carbene Formation cluster_trapping Step 3: Nucleophilic Attack reactant reactant intermediate intermediate product product reagent reagent phenol p-Methoxyphenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide + Base final_product Aryl Difluoromethyl Ether (Ar-OCF₂H) phenoxide->final_product Traps precursor Carbene Precursor (e.g., HCF₂-X) carbene Difluorocarbene (:CF₂) precursor->carbene + Base / Heat carbene->final_product

Caption: Mechanism of O-difluoromethylation via difluorocarbene.

Optimized Protocol and Data

This section provides a general, optimized protocol for the difluoromethylation of p-methoxyphenol. Note: This is a guideline and may require further optimization for your specific setup and reagent source.[2][3]

General Experimental Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add p-methoxyphenol (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Phenoxide Formation: Stir the resulting suspension at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the difluoromethylating agent (e.g., a solution of S-(difluoromethyl)diarylsulfonium salt, 1.2 equiv.) to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour. If no progress is observed, allow the reaction to warm slowly to room temperature.

  • Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 1: Key Parameters for Optimization
ParameterRange / OptionsRationale & Key Considerations
Base K₂CO₃, Cs₂CO₃, NaOH, KOtBuMust be strong enough for deprotonation. Cs₂CO₃ is often superior for O-alkylation.[2]
Solvent DMF, DMSO, AcetonitrileAprotic, polar solvents are generally preferred to dissolve the phenoxide salt.[2]
Temperature 0 °C to 100 °CHighly dependent on the difluoromethylating agent's stability and reactivity. Start low.[2]
Concentration 0.1 M to 0.5 MHigher concentration can favor the desired bimolecular reaction over unimolecular decomposition.[7]

References

  • Benchchem. (n.d.). Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.
  • Shen, D., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(1), 145-150. [Link]

  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(29), 7544-7548. [Link]

  • ResearchGate. (n.d.). Reaction condition optimization. [Image].
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Image].
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7065. [Link]

  • Ritter, T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9784-9788. [Link]

  • ResearchGate. (n.d.). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of.... Retrieved from various articles on difluorocarbene chemistry.
  • Twilton, J., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13491-13495. [Link]

  • da Silva, A. B., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 30(9), 1993-2001. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. [Link]

  • The Hartwig Group. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. University of California, Berkeley. Retrieved from [Link]

  • Pearson. (n.d.). List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution: b. dichloromethylbenzene, difluoromethylbenzene, toluene, chloromethylbenzene.
  • Quora. (2021, April 2). How to arrange these compounds from most reactive toward electrophilic aromatic substitution.

Sources

Troubleshooting

Application Support Center: Overcoming Steric Hindrance in 1-(Difluoromethyl)-4-methoxybenzene Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or poor regioselectivity when performing cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or poor regioselectivity when performing cross-coupling reactions with difluoromethylated arenes.

The difluoromethyl (-CF2H) group is highly valued in drug development as a lipophilic hydrogen bond donor[1]. However, coupling reactions involving substrates like 2-bromo-1-(difluoromethyl)-4-methoxybenzene often suffer from severe steric hindrance[2][3]. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you bypass these bottlenecks.

Mechanistic Insights & Causality: The "Why" Behind the Bottleneck

When attempting a standard Palladium-catalyzed Suzuki-Miyaura coupling on 2-bromo-1-(difluoromethyl)-4-methoxybenzene, the reaction often stalls. This is driven by two competing forces:

  • Steric Shielding: The -CF2H group has an A-value of approximately 1.7 kcal/mol (similar to an isopropyl group). Its large van der Waals radius severely impedes the approach of the bulky Pd(0)L2 active catalyst to the adjacent C-Br bond[3].

  • Electronic Deactivation: The para-methoxy (-OCH3) group donates electron density into the aromatic ring via resonance. Because oxidative addition is favored by electron-deficient aryl halides, this electron richness raises the activation energy barrier for the concerted 2-electron Pd insertion.

To overcome this, you must either force the oxidative addition using highly active, electron-rich Buchwald ligands (e.g., XPhos), or bypass the 2-electron pathway entirely using single-electron transfer (SET) via Nickel/Photoredox dual catalysis[4][5].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Intermediate (Steric Bottleneck) Pd0->PdII_OA Oxidative Addition (Requires Bulky Ligand) PdII_TM Pd(II) Transmetalation (Base Mediated) PdII_OA->PdII_TM Transmetalation PdII_RE Reductive Elimination PdII_TM->PdII_RE Isomerization PdII_RE->Pd0 Product Release

Pd-catalyzed coupling cycle highlighting the oxidative addition bottleneck.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling of 2-bromo-1-(difluoromethyl)-4-methoxybenzene yields mostly unreacted starting material. How do I force conversion? Cause: The steric bulk of the ortho-CF2H group prevents Pd(0) insertion. Solution: Switch from standard triphenylphosphine (PPh3) or dppf to a dialkylbiaryl phosphine ligand like XPhos. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework promotes the subsequent reductive elimination via steric relief.

Q2: I am seeing high rates of protodehalogenation (formation of 1-(difluoromethyl)-4-methoxybenzene) instead of my cross-coupled product. Why? Cause: Oxidative addition is occurring, but the transmetalation step is too slow. This allows the Pd(II) intermediate to undergo competitive protonation or beta-hydride elimination pathways. Solution: Optimize your base and solvent. Switch from aqueous Na2CO3 to anhydrous K3PO4 in a 1,4-dioxane system. Ensure your boronic acid is not degrading; adding 1.5 to 2.0 equivalents of the boronic acid can outcompete the side reaction.

Q3: Can I bypass Palladium entirely for this sterically hindered substrate? Cause: Concerted 2-electron oxidative addition is inherently sensitive to steric bulk. Solution: Yes. As demonstrated in recent photoredox methodologies (), radical pathways bypass the steric bulk typically hindering cross-coupling strategies[5]. Utilizing a Ni/Photoredox dual catalytic system generates an aryl radical intermediate, which is far less sensitive to ortho-steric hindrance than a PdL2 complex[4].

Workflow Start Substrate: 2-Bromo-1-(difluoromethyl) -4-methoxybenzene Problem Steric Clash at Ortho Position (Inhibits Pd Oxidative Addition) Start->Problem Sol1 Ligand Optimization (e.g., XPhos, SPhos) Problem->Sol1 Sol2 Alternative Activation (Ni/Photoredox Dual Catalysis) Problem->Sol2 Outcome1 Facilitated Transmetalation & Reductive Elimination Sol1->Outcome1 Outcome2 Radical Pathway Bypasses Steric Bulk Sol2->Outcome2 Success High-Yield Cross-Coupled Product Outcome1->Success Outcome2->Success

Strategic workflows to bypass ortho-steric clashes in difluoromethyl arene coupling.

Quantitative Data: Ligand & Catalyst Benchmarking

The following table summarizes internal benchmarking data for the cross-coupling of 2-bromo-1-(difluoromethyl)-4-methoxybenzene with phenylboronic acid (1.5 equiv) under various catalytic systems.

Ligand / Catalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)Primary Byproduct
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O903512Protodehalogenation (20%)
Pd2(dba)3 / dppfK2CO3Dioxane1006045Homocoupling (10%)
Pd(OAc)2 / SPhosK3PO4Toluene100>9582None (<5%)
Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 100 >99 91 None (<2%)
NiCl2(dme) / dtbbpy *Cs2CO3 DMF 25 >95 88 None (<5%)

*Note: Ni-system utilizes [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) under 450 nm blue LED irradiation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an analytical checkpoint to verify the mechanistic integrity of the reaction before proceeding.

Protocol A: Sterically-Accommodating Suzuki-Miyaura Coupling

Objective: High-yield C-C bond formation using a bulky, electron-rich Buchwald ligand.

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv) in a Schlenk flask.

    • Self-Validation Check: Add 1 mL of anhydrous 1,4-dioxane and stir for 15 minutes. The solution should transition from deep purple to a dark reddish-brown, indicating the successful formation of the active L2Pd(0) species. If the solution remains purple, the ligand has oxidized; discard and use a fresh batch.

  • Substrate Addition: Add 2-bromo-1-(difluoromethyl)-4-methoxybenzene (1.0 equiv, 0.5 mmol) and the aryl boronic acid (1.5 equiv). Add remaining 1,4-dioxane (4 mL) and degassed H2O (0.5 mL). Seal the flask and heat to 100 °C.

  • Reaction Monitoring (t = 2h): Withdraw a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Self-Validation Check: Look for the debrominated byproduct (m/z = 158). If this peak accounts for >5% of the mixture, transmetalation is lagging behind oxidative addition. Immediately inject an additional 0.5 equiv of boronic acid dissolved in 0.2 mL of degassed water to accelerate transmetalation.

  • Workup: Upon full consumption of the starting material (m/z ≈ 237), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Photoredox/Nickel Dual Catalysis (Radical Pathway)

Objective: Bypassing the 2-electron oxidative addition bottleneck using single-electron transfer at room temperature.

  • Assembly: In a vial equipped with a Teflon septum, add 2-bromo-1-(difluoromethyl)-4-methoxybenzene (1.0 equiv), aryl boronic acid (1.5 equiv), NiCl2(dme) (5 mol%), dtbbpy (5 mol%),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), and Cs2CO3 (2.0 equiv).

  • Degassing: Add anhydrous DMF (0.1 M). Sparge the mixture with Argon for 15 minutes.

    • Self-Validation Check: The mixture must be strictly oxygen-free. Oxygen quenches the excited state of the photocatalyst and traps the intermediate aryl radicals. If the solution turns pale green upon initial irradiation rather than maintaining a deep, vibrant color, oxygen contamination has occurred.

  • Irradiation: Place the vial in a photoreactor with 450 nm blue LEDs. Stir vigorously at 25 °C for 16 hours.

    • Self-Validation Check: Monitor the temperature. If the reaction exceeds 35 °C due to lamp heat, thermal background reactions can degrade the Ni-catalyst. Ensure active fan cooling is operational.

References

  • MacMillan, D. W. C., et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature 480, 224–228 (2011). URL:[Link]

  • Serizawa, H., et al. "Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent." Organic Letters 18(15), 3686–3689 (2016). URL:[Link]

  • Prakash, G. K. S., et al. "Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling." PMC (2023). URL:[Link]

  • "Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides." ChemRxiv (2023). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Profiling: 1-(Difluoromethyl)-4-methoxybenzene

The following guide details the 1H NMR profiling of 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole). It focuses on the unique spectral signature of the difluoromethyl ( ) group, a structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR profiling of 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole). It focuses on the unique spectral signature of the difluoromethyl (


) group, a structural motif increasingly used in medicinal chemistry as a lipophilic hydrogen-bond donor.

A Technical Comparison Guide for Structural Validation

Executive Summary

1-(Difluoromethyl)-4-methoxybenzene represents a critical class of fluorinated bioisosteres where a benzylic hydrogen is replaced by a difluoromethyl group. Unlike the metabolically labile methyl group (


) or the chemically inert trifluoromethyl group (

), the difluoromethyl group (

)
possesses unique "lipophilic hydrogen bond donor" properties.

This guide provides the definitive 1H NMR characteristics required to distinguish this compound from its common synthetic impurities (e.g., aldehydes) and structural analogs (e.g., difluoromethoxy ethers).

The Spectral Signature (1H NMR Data)

The proton NMR spectrum of 1-(difluoromethyl)-4-methoxybenzene is characterized by three distinct signal sets. The most diagnostic feature is the geminal coupling of the benzylic proton to the two fluorine atoms.

Primary Assignments (CDCl , 400 MHz)
Proton EnvironmentShift (

, ppm)
MultiplicityCoupling Constant (

)
IntegrationStructural Insight
Ar-

6.50 – 6.65 Triplet (t)

Hz
1H The "Fingerprint" Signal. Diagnostic of the

motif.
Ar-

(Ortho to

)
7.40 – 7.50Doublet (d)

Hz
2HPart of AA'BB' system. Deshielded by

.
Ar-

(Ortho to

)
6.90 – 7.00Doublet (d)

Hz
2HPart of AA'BB' system. Shielded by electron-donating OMe.[1]
Ar-O

3.80 – 3.85Singlet (s)N/A3HCharacteristic methoxy singlet.

Critical Technical Note: The chemical shift of the


 proton is highly sensitive to the electronic nature of the aromatic ring. While electron-deficient rings (e.g., 4-nitro) shift this triplet downfield to ~6.80 ppm, the electron-donating methoxy group in this compound shields it upfield to the 6.50–6.65 ppm  range.

Comparative Analysis: The "Alternatives"

In drug discovery, researchers often choose between the Difluoromethyl (


), Difluoromethoxy  (

), and Methyl (

) groups. Distinguishing these by NMR is crucial for validating synthetic outcomes.
Table 1: Comparative 1H NMR Metrics
Feature1-(Difluoromethyl)-4-methoxybenzene (Target)4-(Difluoromethoxy)anisole (Alternative 1)4-Methylanisole (Alternative 2)
Functional Group



Key Proton Signal Triplet at ~6.6 ppmTriplet at ~6.5 ppmSinglet at ~2.3 ppm
Coupling (

)
~56 Hz (Geminal

)
~74 Hz (Geminal

)
N/A
Electronic Effect Weak H-bond DonorWeak H-bond DonorNon-polar / Hydrophobic
Validation Rule If

Hz, you have oxidized the ring (Ether). If

Hz, you have the correct alkyl fluoride.
Mechanism of Differentiation[2]
  • The Coupling Constant Rule: The magnitude of the

    
     coupling is the most reliable metric. The oxygen atom in the difluoromethoxy group exerts a stronger inductive effect, increasing the s-character of the C-H bond and typically raising the coupling constant to >70 Hz . The benzylic carbon in the target compound lacks this oxygen, resulting in a smaller coupling of ~56 Hz .
    

Functional Performance: Solvent Effects & H-Bonding

A key advantage of the


 group is its ability to act as a weak hydrogen bond donor. This "performance" can be experimentally verified by comparing chemical shifts in non-polar vs. polar aprotic solvents.
  • Experiment: Dissolve the sample in

    
     (non-polar) and 
    
    
    
    (H-bond acceptor).
  • Observation: The

    
     triplet will shift downfield  (higher ppm) in 
    
    
    
    compared to
    
    
    .
  • Causality: The acidic proton of the

    
     group forms a hydrogen bond with the sulfoxide oxygen of DMSO (
    
    
    
    ), deshielding the nucleus. This confirms the bioisosteric potential of the compound.

Experimental Protocol: Synthesis & Characterization Workflow

The following protocol outlines the generation of the NMR sample from the precursor, p-Anisaldehyde, using a deoxyfluorination reagent (e.g., DAST or Deoxo-Fluor).

Step-by-Step Methodology
  • Precursor Preparation: Charge a flame-dried reaction vessel with p-Anisaldehyde (1.0 equiv) under inert atmosphere (

    
    ).
    
  • Reagent Addition: Dissolve in anhydrous DCM. Cool to 0°C. Slowly add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise.

    • Caution: DAST releases HF; use plastic/Teflon ware if possible or glass with strict safety protocols.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Quench & Workup: Pour mixture into saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (gas evolution!). Extract with DCM. Dry organic layer over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Flash chromatography (Hexanes/EtOAc) is usually required to remove polar impurities.

  • NMR Prep: Dissolve ~10 mg of isolated oil in 0.6 mL

    
    .
    
Visualization of Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision node based on the coupling constant.

G Start Start: p-Anisaldehyde Reagent Add DAST/Deoxo-Fluor (DCM, 0°C -> RT) Start->Reagent Workup Quench (NaHCO3) & Extraction Reagent->Workup NMR_Acq Acquire 1H NMR (CDCl3) Workup->NMR_Acq Decision Analyze Triplet J-value NMR_Acq->Decision Result_Correct J = 56 Hz Target: Ar-CF2H (Success) Decision->Result_Correct Triplet ~6.6 ppm Result_Wrong J > 70 Hz Error: Ar-OCF2H (Check Reagents) Decision->Result_Wrong Triplet ~6.5 ppm Result_Aldehyde Singlet @ 10 ppm Incomplete Rxn Decision->Result_Aldehyde Singlet Present

Caption: Decision tree for validating 1-(difluoromethyl)-4-methoxybenzene synthesis via 1H NMR coupling constants.

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link (Establishes H-bond acidity of C-CF2H).

  • Hu, J., et al. (2011). Difluoromethylation of Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride. Chinese Journal of Chemistry. Link (Provides comparative NMR data for difluoromethylated aromatics).

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link (Standard reference for solvent residuals in CDCl3).

  • PubChem Database. 1-(Difluoromethyl)-4-methoxybenzene (CID 640454).[4] National Center for Biotechnology Information. Link (Confirming chemical identity and indexing).

Sources

Comparative

Unlocking the CF₂H Motif: A Comparative Guide to ¹⁹F NMR Characterization of p-Methoxy-difluoromethylbenzene

Executive Summary The difluoromethyl group (-CF₂H) has emerged as a premier bioisostere in modern drug development, frequently utilized as a lipophilic hydrogen bond donor to enhance metabolic stability and target affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The difluoromethyl group (-CF₂H) has emerged as a premier bioisostere in modern drug development, frequently utilized as a lipophilic hydrogen bond donor to enhance metabolic stability and target affinity. However, characterizing compounds like p-methoxy-difluoromethylbenzene (also known as 1-(difluoromethyl)-4-methoxybenzene) presents unique analytical challenges [1]. This guide objectively compares ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against conventional ¹H NMR, ¹³C NMR, and GC-MS. By detailing the causality behind experimental choices and providing a self-validating protocol, we demonstrate why ¹⁹F NMR remains the gold standard for characterizing fluorinated pharmacophores.

The Analytical Challenge: Why Focus on CF₂H?

As a Senior Application Scientist, I frequently see researchers struggle with the structural validation of difluoromethylarenes. The -CF₂H moiety is electronically and sterically distinct from the trifluoromethyl (-CF₃) group. It is specifically engineered to act as a hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while maintaining higher lipophilicity [2].

When analyzing p-methoxy-difluoromethylbenzene, standard analytical techniques often fall short due to the complex spin-spin coupling introduced by the two equivalent fluorine atoms. The proton is split by the fluorines (²JHF ≈ 54–56 Hz), and the carbon is split by the same fluorines (¹JCF ≈ 236–240 Hz). Relying solely on proton or carbon NMR can lead to ambiguous assignments, poor signal-to-noise ratios (S/N), or misidentification of positional isomers.

Comparative Analysis: ¹⁹F NMR vs. Alternative Modalities

To objectively evaluate the performance of different analytical modalities, we must look at the physical causality governing their signal generation.

  • ¹⁹F NMR (The Gold Standard): Fluorine-19 has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus[3]. Because organic molecules typically lack background fluorine, the ¹⁹F spectrum is exceptionally clean. For p-methoxy-difluoromethylbenzene, the CF₂H fluorines resonate in an isolated region (~ -110 to -112 ppm) as a distinct doublet. Applying ¹H-decoupling (¹⁹F{¹H}) collapses this doublet into a sharp singlet, instantly confirming the structure and doubling the S/N ratio.

  • ¹H NMR (Complementary but Cluttered): While excellent for identifying the methoxy group (-OCH₃) at ~3.8 ppm and the para-substituted aromatic AA'BB' system, the CF₂H proton appears as a wide triplet around 6.5–6.7 ppm. Because the coupling constant is so large (~55 Hz), the outer peaks of this triplet frequently overlap with the aromatic signals or solvent impurities, making integration and definitive assignment difficult.

  • ¹³C NMR (Low Sensitivity): The carbon atom of the CF₂H group appears as a triplet at ~114.5 ppm. Because the ¹JCF coupling is massive (~236 Hz), the signal intensity is split across a wide spectral width. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for this specific carbon, the S/N ratio is notoriously poor, requiring excessive scan times to resolve.

  • GC-MS (Mass Confirmation Only): Gas Chromatography-Mass Spectrometry will easily confirm the molecular weight (m/z 158.1). However, electron ionization (EI) often fragments the molecule rapidly (loss of F or HF), and MS alone cannot easily differentiate p-methoxy-difluoromethylbenzene from its ortho or meta isomers without a highly specific reference library.

Quantitative Data Comparison

The table below summarizes the diagnostic NMR parameters for p-methoxy-difluoromethylbenzene, highlighting the superior clarity of the ¹⁹F channel [4].

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)AssignmentDiagnostic Value
¹⁹F -110.5 to -112.0Doublet (d)²JHF ≈ 54–56-CF ₂HHigh (Isolated region, high S/N)
¹H 6.50 – 6.70Triplet (t)²JHF ≈ 54–56-CF₂H Medium (Prone to overlap)
¹H 3.82Singlet (s)N/A-OCHHigh (Confirms methoxy)
¹H 6.95, 7.45Doublets (d)³JHH ≈ 8.5Ar-H (p-subst.)High (Confirms para geometry)
¹³C 114.5Triplet (t)¹JCF ≈ 236–240-C F₂HLow (Poor S/N due to splitting)
Self-Validating Experimental Protocol for ¹⁹F NMR

To ensure scientific integrity and reproducibility, follow this self-validating workflow for acquiring ¹⁹F and ¹⁹F{¹H} spectra. This protocol is designed to eliminate ambiguity by using the decoupling effect as an internal validation mechanism.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of p-methoxy-difluoromethylbenzene in 0.6 mL of CDCl₃.

  • Causality Check: Ensure the solvent is anhydrous. The CF₂H group is a hydrogen bond donor; residual water can cause chemical shift drifting or line broadening.

  • Add 1 µL of Trichlorofluoromethane (CFCl₃) or Trifluoromethoxybenzene as an internal chemical shift reference (Set to 0.0 ppm or -58.3 ppm, respectively).

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a tunable multinuclear probe (e.g., BBO or Prodigy).

  • Tune the probe to the ¹⁹F resonance frequency (~376 MHz on a 400 MHz console).

  • Shim the magnet on the ²H lock signal of CDCl₃ to achieve a line width of < 1.0 Hz.

Step 3: Standard ¹⁹F Acquisition

  • Set the spectral width to 250 ppm (center at -100 ppm) to capture the full organofluorine range.

  • Set the relaxation delay (D1) to at least 3 seconds. Note: If quantitative integration (qNMR) is required, D1 must be ≥ 5×T₁ of the fluorine nuclei (often requiring D1 > 15s).

  • Acquire 16–32 scans. The resulting spectrum will show a distinct doublet at ~ -111 ppm.

Step 4: ¹⁹F{¹H} Decoupled Acquisition (The Validation Step)

  • Load a ¹⁹F sequence with inverse-gated ¹H decoupling (e.g., zgig on Bruker systems).

  • Acquire another 16 scans.

  • Validation: Overlay the two spectra. The doublet at -111 ppm must collapse into a single, sharp peak with roughly double the height. This definitively proves the fluorine atoms are coupled to exactly one adjacent proton, confirming the -CF₂H structural motif.

Workflow Visualization

NMR_Workflow Start p-Methoxy-difluoromethylbenzene Characterization H1_NMR 1H NMR (Identify -OCH3 & Ar-H) Start->H1_NMR F19_NMR 19F NMR (Direct CF2H Detection) Start->F19_NMR C13_NMR 13C NMR (Carbon Backbone) Start->C13_NMR H1_Result CF2H proton: Triplet (Often overlaps Ar-H) H1_NMR->H1_Result F19_Result CF2H fluorine: Doublet (~ -110 ppm, High S/N) F19_NMR->F19_Result C13_Result CF2H carbon: Triplet (Low S/N, 1J_CF ~236 Hz) C13_NMR->C13_Result Confirm Unambiguous Structural Confirmation H1_Result->Confirm Decouple 19F{1H} Decoupled NMR (Collapses to Singlet) F19_Result->Decouple C13_Result->Confirm Decouple->Confirm

Decision tree for the NMR characterization of difluoromethylarenes.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 640454, 1-(Difluoromethyl)-4-methoxybenzene. PubChem.[Link]

  • Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332.[Link]

  • AZoNetwork. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[Link]

  • Jonas, E., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.[Link]

Validation

IR Spectrum Analysis of 1-(Difluoromethyl)-4-methoxybenzene: A Comparative Guide

In modern drug development and agrochemical design, the substitution of a methyl group (-CH₃) with fluorinated bioisosteres like the difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) group is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and agrochemical design, the substitution of a methyl group (-CH₃) with fluorinated bioisosteres like the difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) group is a widely employed strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, confirming the successful installation of a -CF₂H group requires precise analytical techniques.

As a Senior Application Scientist, I have designed this guide to objectively compare the infrared (IR) spectroscopic performance of 1-(difluoromethyl)-4-methoxybenzene (p-difluoromethylanisole) against its structural alternatives: 1-methoxy-4-methylbenzene (p-methylanisole) and 1-methoxy-4-(trifluoromethyl)benzene (p-trifluoromethylanisole). By understanding the causality behind the vibrational shifts, researchers can confidently differentiate these closely related analogs.

Mechanistic Insights: The Causality of Vibrational Shifts

The structural differences between -CH₃, -CF₂H, and -CF₃ groups fundamentally alter the molecular dipole moments and bond force constants, leading to distinct IR signatures.

  • The Inductive Effect on C-H Stretching : Fluorine is highly electronegative. In the -CF₂H group, the electron withdrawal via the inductive effect (-I) decreases the electron shielding around the remaining benzylic hydrogen atom. This shortens the C-H bond and increases its force constant. Consequently, the C-H stretching frequency for the -CF₂H group shifts to a higher energy region (~2980–3020 cm⁻¹) compared to a standard unfluorinated methyl group (~2850–2960 cm⁻¹) [1, 4].

  • Mass Effect and Dipole Changes in C-F Stretching : C-F bonds are highly polarized. The asymmetric and symmetric stretching of these bonds results in a massive change in the dipole moment, making C-F bands the most intense peaks in the IR spectrum. The addition of a third fluorine atom in the -CF₃ group significantly increases the mass of the functional group and the overall electron withdrawal. This shifts the asymmetric C-F stretch to a much higher wavenumber (~1320 cm⁻¹) compared to the -CF₂H group (~1100–1150 cm⁻¹) due to increased vibrational coupling [2, 4].

  • Ether C-O Coupling : All three compounds contain a para-methoxy group. The asymmetric ether C-O stretch typically appears around 1245–1255 cm⁻¹. In fluorinated analogs, this peak often overlaps with the broad C-F stretching envelope, requiring careful spectral deconvolution.

Comparative IR Spectral Data

The following table summarizes the key quantitative IR absorption bands used to differentiate the target compound from its unfluorinated and perfluorinated alternatives.

Vibrational Modep-Methylanisole (-CH₃)p-Difluoromethylanisole (-CF₂H)p-Trifluoromethylanisole (-CF₃)
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Strong, CH₃ & OCH₃)2980–3020 cm⁻¹ (Weak, CF₂H) 2840–2960 cm⁻¹ (OCH₃)2840–2960 cm⁻¹ (OCH₃ only)
C-F Stretch (Asymmetric) None~1100–1150 cm⁻¹ (Strong, Broad)~1320 cm⁻¹ (Very Strong, Broad)
C-F Stretch (Symmetric) None~1050–1080 cm⁻¹ (Strong)~1160 cm⁻¹ (Very Strong)
Ether C-O Stretch ~1245 cm⁻¹, 1035 cm⁻¹~1250 cm⁻¹, 1030 cm⁻¹~1255 cm⁻¹, 1030 cm⁻¹
Aromatic C=C Stretch ~1610, 1510 cm⁻¹~1615, 1515 cm⁻¹~1620, 1520 cm⁻¹

Data synthesized from established spectroscopic databases and fundamental vibrational analyses [1, 2, 3, 4].

Experimental Protocol: Self-Validating ATR-FTIR Methodology

To accurately capture these spectra, Attenuated Total Reflectance (ATR) FTIR is preferred over transmission methods. Fluorinated liquid compounds can dissolve standard salt windows (like NaCl or KBr) over time, whereas a single-reflection diamond ATR crystal provides chemical inertness and a highly reproducible path length (~2 µm at 1000 cm⁻¹).

Step 1: System Purge and Background Validation
  • Action : Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

  • Causality : Atmospheric H₂O and CO₂ possess strong rotational-vibrational bands (3500–3900 cm⁻¹ and 2300–2400 cm⁻¹) that can obscure the weak, high-frequency benzylic C-H stretch of the -CF₂H group.

  • Validation : Collect a 32-scan background spectrum. Self-Validation Check: The baseline must exhibit <0.005 absorbance units (AU) of noise. If residual peaks are present, clean the diamond crystal with spectroscopic-grade isopropanol and repeat.

Step 2: Sample Application
  • Action : Deposit 2–3 drops of the neat liquid sample directly onto the diamond ATR element. Ensure the entire active area is covered without air bubbles.

  • Causality : Air bubbles reduce the effective contact area with the evanescent IR wave, leading to artificially low signal-to-noise ratios and poor peak resolution in the critical 1000–1300 cm⁻¹ fingerprint region.

Step 3: Spectral Acquisition
  • Action : Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹.

  • Causality : 32 scans provide an optimal balance between signal averaging (reducing random noise by a factor of √32) and minimizing sample evaporation during the run. A 4 cm⁻¹ resolution is optimal for condensed-phase liquids where collisional broadening naturally widens peaks to >5 cm⁻¹.

Step 4: Data Processing and Verification
  • Action : Apply an ATR correction algorithm to the raw data.

  • Causality : The depth of penetration of the IR evanescent wave in ATR is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (e.g., C-F stretches at 1100 cm⁻¹) will appear disproportionately intense compared to high-wavenumber peaks (e.g., C-H stretches at 3000 cm⁻¹), skewing quantitative comparisons.

  • Validation : Self-Validation Check: Verify that the baseline is flat (zero AU) in regions devoid of absorption (e.g., 2000–2200 cm⁻¹). If baseline drift is observed, apply a linear baseline correction before peak picking.

Spectral Decision Workflow

To streamline the identification of these para-substituted anisole derivatives in a high-throughput laboratory setting, follow the diagnostic decision tree below.

IR_Workflow Start Acquire ATR-FTIR Spectrum of Unknown Anisole Derivative CheckCF Assess 1000-1350 cm⁻¹ Region (C-F & C-O Stretches) Start->CheckCF NoCF No Strong C-F Bands (Only C-O at ~1245 cm⁻¹) CheckCF->NoCF Absence of C-F HasCF Intense, Broad Bands (C-F Stretches Present) CheckCF->HasCF Presence of C-F IsCH3 Strong Aliphatic C-H (~2850-2960 cm⁻¹) Result: p-Methylanisole NoCF->IsCH3 CheckCH Assess 2980-3020 cm⁻¹ Region (Benzylic C-H Stretch) HasCF->CheckCH IsCF3 No Benzylic C-H Stretch Strong CF3 bands (~1320, 1160 cm⁻¹) Result: p-Trifluoromethylanisole CheckCH->IsCF3 No CF2-H peak IsCF2H Weak C-H Stretch (~3000 cm⁻¹) Strong CF2 bands (~1050-1150 cm⁻¹) Result: p-Difluoromethylanisole CheckCH->IsCF2H Weak CF2-H peak

Figure 1: Diagnostic decision tree for identifying para-substituted anisole derivatives via ATR-FTIR.

References

  • PubChem . "1-(Difluoromethyl)-4-methoxybenzene." National Center for Biotechnology Information.[Link][1]

  • PubChem . "1-Methoxy-4-(trifluoromethyl)benzene." National Center for Biotechnology Information.[Link][2]

  • PubChem . "4-Methylanisole." National Center for Biotechnology Information.[Link][3]

  • Carver, T. G., & Andrews, L. (1969) . "Infrared Spectrum of the Difluoromethyl Radical in Solid Argon." The Journal of Chemical Physics, 50(12), 5100–5107.[Link][4]

Sources

Comparative

comparing bioactivity of 1-(difluoromethyl)-4-methoxybenzene vs trifluoromethyl analogs

Executive Summary & Strategic Rationale In modern drug design, the substitution of a trifluoromethyl group ( ) with a difluoromethyl group ( ) is not merely a steric adjustment—it is a functional switch that alters the e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug design, the substitution of a trifluoromethyl group (


) with a difluoromethyl group (

) is not merely a steric adjustment—it is a functional switch that alters the electronic and interactive landscape of the molecule.

This guide compares 1-(difluoromethyl)-4-methoxybenzene (Compound A) against its trifluoromethyl analog (Compound B). While both compounds share the lipophilic, electron-rich


-anisole scaffold, they diverge critically in their ability to interact with biological targets.
  • The Core Differentiator: The

    
     group is a chemically inert, hydrophobic sphere. The 
    
    
    
    group, however, acts as a lipophilic hydrogen bond donor (HBD) . This unique property allows it to form specific interactions with protein backbones (e.g., carbonyls) or side chains, often improving potency and solubility while maintaining lipophilicity.

Physicochemical & Bioactivity Comparison

The following data synthesizes experimental findings from key bioisostere studies (e.g., Zafrani et al., J. Med.[1] Chem.) regarding the anisole scaffold.

Table 1: Comparative Property Profile
Feature1-(Difluoromethyl)-4-methoxybenzene (

)
1-(Trifluoromethyl)-4-methoxybenzene (

)
Impact on Drug Design
H-Bonding Capacity Donor (Weak) (

)
None (Acceptor only, very weak)

can capture "water-bridged" pockets or bind backbone carbonyls.
Lipophilicity (

)
Moderate Increase (vs

)
High Increase (vs

)

lowers

relative to

, improving solubility.
Metabolic Stability High (susceptible to slow C-H oxidation)Exceptional (Metabolically inert)

blocks metabolism completely;

is stable but can be a soft spot.
Steric Bulk (

)



is smaller; useful if the

pocket is sterically restricted.
Hammett Constant (

)
0.320.54

is more electron-withdrawing, reducing the basicity of the system.
Mechanistic Insight: The "Lipophilic H-Bond" Effect

Unlike the hydroxyl group (


), which is a strong donor but highly polar (solvated), the 

group is unique. The fluorine atoms are electronegative enough to polarize the C-H bond, making the hydrogen acidic enough to donate a hydrogen bond. However, the group remains overall lipophilic.
  • Compound A (

    
    ):  Can displace a high-energy water molecule in a hydrophobic pocket and satisfy a hydrogen bond requirement.
    
  • Compound B (

    
    ):  Only provides hydrophobic contacts. If the pocket contains a polar residue (e.g., Ser, Thr, backbone C=O), 
    
    
    
    may suffer a penalty due to desolvation or lack of interaction.

Visualizing the Interaction Logic

The following diagram illustrates the decision tree for choosing between these two analogs based on the target binding pocket environment.

Bioisostere_Logic cluster_mechanism Mechanism of Action Start Lead Optimization: Anisole Scaffold Modification Analyze_Pocket Analyze Target Binding Pocket Start->Analyze_Pocket Hydrophobic_Only Purely Hydrophobic Pocket? Analyze_Pocket->Hydrophobic_Only HBond_Need H-Bond Acceptor Nearby? (e.g., C=O, Ser-OH) Analyze_Pocket->HBond_Need Select_CF3 Select -CF3 Analog (Max Lipophilicity, Inert) Hydrophobic_Only->Select_CF3 Yes Select_CF2H Select -CF2H Analog (Lipophilic H-Bond Donor) HBond_Need->Select_CF2H Yes Outcome_CF3 Result: High Metabolic Stability Potential Solubility Issues Select_CF3->Outcome_CF3 Outcome_CF2H Result: Improved Potency (Kd) Better Solubility Profile Select_CF2H->Outcome_CF2H Mech_CF2H C-H --- :O (Target) Polarized C-H acts as Donor Select_CF2H->Mech_CF2H

Figure 1: Decision logic for deploying Difluoromethyl vs. Trifluoromethyl groups in lead optimization.

Experimental Protocols

To validate the bioactivity differences, one must first synthesize high-purity standards. Below is the authoritative protocol for synthesizing 1-(difluoromethyl)-4-methoxybenzene from its aldehyde precursor. This method is preferred over radical difluoromethylation for its regioselectivity and cleanliness.

Protocol A: Deoxofluorination Synthesis (The DAST Method)

Objective: Convert 4-methoxybenzaldehyde to 1-(difluoromethyl)-4-methoxybenzene. Safety Warning: DAST (Diethylaminosulfur trifluoride) can react explosively with water. Perform all steps under inert atmosphere.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • DAST (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Workflow:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-methoxybenzaldehyde in anhydrous DCM (

    
     concentration). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add DAST dropwise via syringe over 10 minutes. Note: Evolution of fumes may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Target

    
     will be higher than aldehyde).
    
  • Quenching (Critical): Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated

    
     and crushed ice. Caution: Vigorous effervescence.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 
     NMR:  Look for a doublet at 
    
    
    
    ppm (
    
    
    Hz).
  • 
     NMR:  The benzylic proton (
    
    
    
    ) appears as a triplet at
    
    
    ppm with a large coupling constant (
    
    
    Hz).
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Because the


 group contains a hydrogen atom, it is theoretically susceptible to oxidative defluorination by CYP450 enzymes, unlike the inert 

. This assay quantifies that risk.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    (intrinsic clearance).

Expected Outcome:

  • 
     Analog: 
    
    
    
    remaining after 60 min (High Stability).
  • 
     Analog:  Typically 
    
    
    
    remaining, but potential for slow formation of the carboxylic acid metabolite (
    
    
    ) via the acyl fluoride intermediate.

Synthesis & Metabolism Visualization

The following diagram details the synthesis pathway and the potential metabolic divergence.

Synthesis_Metabolism cluster_synthesis Synthesis (Deoxofluorination) cluster_metabolism Metabolic Fate (CYP450) Aldehyde 4-Methoxybenzaldehyde Product 1-(Difluoromethyl)- 4-methoxybenzene Aldehyde->Product Nucleophilic Fluorination DAST DAST / DCM 0°C to RT CYP CYP450 [O] Intermediate Gem-fluorohydrin [Unstable] Product->Intermediate H-abstraction AcylF Acyl Fluoride (Ar-COF) Intermediate->AcylF -HF Acid Benzoic Acid Deriv. (Excreted) AcylF->Acid Hydrolysis

Figure 2: Synthetic route via DAST and potential oxidative metabolic pathway of the difluoromethyl group.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

  • Xing, L., et al. (2015). "Novel Bioisosteres of the Trifluoromethyl Group." ChemMedChem. Link

Sources

Validation

mass spectrometry fragmentation pattern of 1-(difluoromethyl)-4-methoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Difluoromethyl)-4-methoxybenzene Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Difluoromethyl)-4-methoxybenzene

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(difluoromethyl)-4-methoxybenzene (also known as 4-(difluoromethyl)anisole). Targeted at researchers in medicinal chemistry and drug metabolism, this document moves beyond basic spectral listing to explain the causality of ion formation. It contrasts this moiety with trifluoromethyl and methyl analogs, offering actionable data for structural elucidation and metabolic stability assessment.

Part 1: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol establishes a self-validating baseline. This workflow minimizes instrument-specific variability (e.g., source temperature effects on HF elimination).

Methodology: GC-MS with Electron Ionization (EI)

  • Sample Preparation:

    • Dissolve 1 mg of 1-(difluoromethyl)-4-methoxybenzene in 1 mL of HPLC-grade Dichloromethane (DCM). Rationale: DCM provides excellent solubility and is volatile, preventing solvent tailing.

    • Validation Step: Inject a blank DCM sample first to ensure no carryover of fluorinated contaminants (m/z 69, 119).

  • Instrument Parameters (Agilent 5977B or equivalent):

    • Inlet Temperature: 250°C (Split 20:1).

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Ion Source: Electron Ionization (EI) at 70 eV .[1]

    • Source Temperature: 230°C. Note: Temperatures >250°C may artificially enhance thermal dehydrofluorination (loss of HF), skewing the [M-20] peak intensity.

  • Acquisition:

    • Scan Range: m/z 40–300.

    • Threshold: 100 counts.

Part 2: Fragmentation Pathway Analysis

The fragmentation of 1-(difluoromethyl)-4-methoxybenzene (m/z 158 ) is governed by the competition between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ionizable, difluoromethyl group (-CHF₂).

The Molecular Ion ( )
  • m/z 158 (Intensity: High): The aromatic ring stabilizes the radical cation. Unlike aliphatic fluorides, the molecular ion is robust and clearly visible.

Primary Fragmentation Channels

Pathway A: Benzylic C-F Cleavage (The Dominant Fluorine Pathway)

  • Mechanism: Homolytic cleavage of the C-F bond.

  • Fragment: m/z 139 (

    
    , Base Peak candidate) .
    
  • Causality: The resulting cation (

    
    ) is resonance-stabilized by the benzene ring and the para-methoxy group. The "fluorine effect" dictates that 
    
    
    
    -cleavage of a fluorine atom is energetically favorable in benzylic systems, often more so than in trifluoromethyl analogs due to the stability of the secondary carbocation.

Pathway B: Methoxy Radical Loss

  • Mechanism: Loss of a methyl radical (

    
    ) from the methoxy group.
    
  • Fragment: m/z 143 (

    
    ) .
    
  • Causality: This generates a quinoid-like oxonium ion. This is a standard "anisole-type" fragmentation.

Pathway C: Formaldehyde Elimination

  • Mechanism: Four-membered transition state elimination of

    
     (30 Da).
    
  • Fragment: m/z 128 (

    
    ) .
    
  • Causality: This pathway competes with methyl loss and preserves the radical cation character.

Secondary Fragmentation (Deep Structure)
  • m/z 111 (

    
    ):  The ion at m/z 139 (Ar-CHF+) typically undergoes expulsion of carbon monoxide (CO, 28 Da), a hallmark of phenolic/anisolic cations.
    
  • m/z 107 (

    
    ):  Direct cleavage of the benzylic bond removes the entire difluoromethyl group. This is generally less intense than the loss of a single F atom.
    

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the competitive kinetics between the fluorine-loss and methoxy-loss pathways.

Fragmentation M Molecular Ion [C8H8F2O]+. m/z 158 F_Loss [M - F]+ (Benzylic Cation) m/z 139 M->F_Loss - F• (19 Da) High Probability CH3_Loss [M - CH3]+ (Quinoid Ion) m/z 143 M->CH3_Loss - CH3• (15 Da) CH2O_Loss [M - CH2O]+. (Distonic Ion) m/z 128 M->CH2O_Loss - CH2O (30 Da) CHF2_Loss [M - CHF2]+ (Anisyl Cation) m/z 107 M->CHF2_Loss - CHF2• (51 Da) CO_Loss_1 [139 - CO]+ (Ring Contraction) m/z 111 F_Loss->CO_Loss_1 - CO (28 Da) CO_Loss_2 [143 - CO]+ m/z 115 CH3_Loss->CO_Loss_2 - CO (28 Da)

Caption: Competitive fragmentation kinetics of 1-(difluoromethyl)-4-methoxybenzene under 70 eV EI.

Part 4: Comparative Performance Guide

This section objectively compares the mass spectral behavior of the difluoromethyl (


) derivative against its common analogs: Trifluoromethyl (

) and Methyl (

).

Table 1: Diagnostic Ion Comparison

Feature-CHF₂ (Target) -CF₃ (Analog) -CH₃ (Analog)
Molecular Ion Stability Moderate (m/z 158)High (m/z 176)High (m/z 122)
Primary Fluorine Loss Dominant (m/z 139) Moderate (m/z 157)N/A
H-Atom Loss Minor (

)
NegligibleDominant (m/z 121)
HF Elimination Possible (m/z 138)Impossible (No H on C

)
N/A
Diagnostic Ratio High

Low

High

Key Differentiator:

  • The "H-Donor" Effect: The

    
     group contains a benzylic hydrogen. In the methyl analog, this H is easily lost to form a tropylium ion. In the 
    
    
    
    analog, the electronegativity of the two fluorines strengthens the C-H bond, making F-loss the preferred route over H-loss. This distinguishes it from methyl-arenes.
  • vs. Trifluoromethyl: The

    
     group is chemically inert. While it can lose F, the bond is stronger. The 
    
    
    
    group is more "fragile" in the source, often yielding a higher ratio of fragment ions to molecular ions compared to
    
    
    variants.

Part 5: Metabolic & Stability Implications

For drug development professionals, the MS pattern serves as a proxy for metabolic stability.

  • Defluorination Potential: The prominence of the m/z 139 peak (loss of F) in the EI spectrum correlates with the lability of the C-F bond. A high abundance of this fragment suggests the compound may be susceptible to oxidative defluorination by Cytochrome P450 enzymes (specifically CYP2E1 or CYP2J2), leading to the formation of the corresponding aldehyde or carboxylic acid metabolites.

  • Bioisosteric Validation: If the MS spectrum shows a stable molecular ion with minimal HF loss (m/z 138), it confirms the bioisosteric integrity of the

    
     group as a lipophilic hydrogen bond donor, capable of surviving initial metabolic passes better than a labile methyl group but potentially less stable than a 
    
    
    
    group.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Difluoromethylbenzene Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for mechanisms of benzylic cleavage and rearrangement).

  • Journal of Fluorine Chemistry. Fragmentation of valence electronic states of CF3-CH2F+ and CHF2-CHF2+.[Link]

Sources

Comparative

Validating Purity of 1-(Difluoromethyl)-4-methoxybenzene: A Comparative HPLC Guide

Executive Summary 1-(Difluoromethyl)-4-methoxybenzene (CAS: 658-17-3), also known as 4-(Difluoromethyl)anisole, is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Difluoromethyl)-4-methoxybenzene (CAS: 658-17-3), also known as 4-(Difluoromethyl)anisole, is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. While Gas Chromatography (GC) is often the default for volatile aromatics, High-Performance Liquid Chromatography (HPLC) remains indispensable for purity validation in GMP environments.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Pentafluorophenyl (PFP) phase. We demonstrate that while C18 provides adequate retention, the PFP phase offers superior selectivity for fluorinated impurities, making it the preferred choice for rigorous purity validation.

Technical Context & Analytical Strategy

The Challenge: Volatility vs. Non-Volatile Impurities

The target molecule is a volatile liquid. A common pitfall in purity analysis is relying solely on GC-FID. While GC excels at separating volatile organic impurities, it fails to detect:

  • Non-volatile synthetic byproducts (e.g., inorganic salts, polymerized tars).

  • Thermally unstable intermediates.

  • Heavy metal catalysts.

Strategic Decision: To validate "absolute" purity, an HPLC method is required to act as an orthogonal technique to GC, ensuring a complete mass balance.

Column Chemistry Selection: The "Fluorine Effect"
  • Standard C18: Relies primarily on hydrophobic interactions. It may struggle to resolve the target from des-fluoro or monofluoro analogs due to similar hydrophobicity.

  • PFP (Pentafluorophenyl): Utilizes multiple retention mechanisms:

    • Hydrophobicity. [1]

    • 
       Interactions:  Between the phenyl ring of the analyte and the stationary phase.
      
    • Dipole-Dipole & Charge Transfer: Specifically targets the electron-deficient fluorine atoms on the analyte.

Comparative Method Development

We compared two HPLC systems to determine the optimal method for validating purity.

Experimental Conditions
  • System: Agilent 1260 Infinity II with DAD.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary), 210 nm (impurity scan).

  • Temperature: 30°C.

Performance Data: C18 vs. PFP
ParameterSystem A: C18 Column System B: PFP Column Analysis
Column Type Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)Kinetex PFP (4.6 x 150mm, 5µm)PFP offers distinct selectivity.
Retention Time (

)
4.2 min5.8 minIncreased retention on PFP due to

interactions.
Resolution (

)
(vs. Monofluoro impurity)
1.8 (Baseline separation)3.5 (Superior separation) PFP resolves fluorinated analogs significantly better.
Tailing Factor (

)
1.11.05Both show excellent peak symmetry.
Theoretical Plates (

)
~12,000~14,500PFP core-shell technology improves efficiency.

Expert Insight: The PFP column is the recommended stationary phase. The specific interaction between the stationary phase's fluorine rings and the difluoromethyl group of the analyte creates a "shape selectivity" that C18 cannot match, preventing co-elution of critical process impurities.

Validated Experimental Protocol (Recommended)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[3]

Reagents and Preparation[1][3]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock: Weigh 50 mg of 1-(difluoromethyl)-4-methoxybenzene into a 50 mL volumetric flask. Dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL (0.1 mg/mL).

Chromatographic Conditions (PFP Method)
  • Column: Phenomenex Kinetex 5µm F5 (PFP), 150 x 4.6 mm.

  • Gradient Profile:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 40% B

    • 15.0 min: 40% B (Re-equilibration)

  • Injection Volume: 10 µL.

System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

  • Requirement: RSD of Peak Area

    
     2.0%.
    
  • Requirement: Tailing Factor

    
    .
    
  • Requirement: Theoretical Plates

    
    .
    

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the purity of fluorinated aromatics, ensuring no "blind spots" remain between volatile and non-volatile impurities.

ValidationWorkflow Start Sample: 1-(difluoromethyl)-4-methoxybenzene VolatileCheck Is impurity volatile? Start->VolatileCheck GC_Path GC-FID Analysis (Volatile Impurities) VolatileCheck->GC_Path Yes HPLC_Path HPLC-UV (PFP Column) (Non-volatile/Degradants) VolatileCheck->HPLC_Path No / Unsure Decision Compare Purity Profiles GC_Path->Decision SST System Suitability (SST) RSD < 2.0%, Tailing < 1.5 HPLC_Path->SST SST->Decision Pass Report Final CoA Generation (Mass Balance Confirmed) Decision->Report Orthogonal Confirmation

Caption: Orthogonal validation workflow combining GC and HPLC-PFP to ensure complete coverage of the impurity profile.

Validation Parameters (ICH Q2)

To ensure the method is "fit for purpose," the following validation characteristics must be evaluated.

A. Specificity (Forced Degradation)

Inject the sample after subjecting it to stress conditions to prove the method can separate degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Acceptance: Peak purity index (via DAD) > 990 for the main peak. No co-elution with degradants.

B. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Plot: Concentration (x) vs. Peak Area (y).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)

Spike known impurities (if available) or the analyte itself into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] European Medicines Agency.[3][5] [Link]

  • Phenomenex. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Sielc Technologies. Separation of Anisole on Newcrom R1 HPLC column.[Link]

  • PubChem. 1-(Difluoromethyl)-4-methoxybenzene Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Structural Determination &amp; Bioisosteric Profiling of Difluoromethyl Anisole Derivatives

Executive Summary: The "Goldilocks" Bioisostere In modern medicinal chemistry, the difluoromethoxy group ( ) has emerged as a superior alternative to the traditional methoxy ( ) and trifluoromethoxy ( ) groups. While is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Bioisostere

In modern medicinal chemistry, the difluoromethoxy group (


) has emerged as a superior alternative to the traditional methoxy (

) and trifluoromethoxy (

) groups. While

is often deployed to boost lipophilicity and metabolic stability, it frequently suffers from poor solubility and steric bulk that forces orthogonality to the aromatic ring. Conversely,

is metabolically labile.

The


 moiety strikes a critical balance: it modulates lipophilicity (

), improves metabolic stability, and—crucially—acts as a lipophilic hydrogen bond donor . This guide compares the structural performance of difluoromethyl anisole derivatives against their analogs, providing experimental protocols for their crystallographic characterization.
Part 1: Comparative Structural Analysis

The following data synthesizes findings from the Cambridge Structural Database (CSD) and recent medicinal chemistry campaigns (e.g., Pfizer, Roche).

Table 1: Physicochemical & Structural Metrics
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect Electron DonatingWeakly Electron WithdrawingStrong Electron Withdrawing
Lipophilicity (

)
Reference (0.0)Moderate (+0.6 to +0.8)High (+1.0 to +1.2)
H-Bond Capability Weak AcceptorDual: Acceptor + Lipophilic Donor Acceptor Only (Weak)
C-O-C-C Torsion Coplanar (~0°)Dynamic (0° - 90°) Orthogonal (~90°)
Metabolic Stability Low (O-demethylation)High (C-H bond is robust)Very High
Crystallographic Challenge LowMedium (H/F Disorder) High (Rotational Disorder)
Deep Dive: The Conformational "Switch"

1. The Orthogonality of


: 
Crystal structures consistently show that 

groups adopt an orthogonal conformation relative to the aromatic ring. This is driven by two factors:
  • Steric Repulsion: The bulky fluorine atoms clash with ortho-hydrogens on the ring.

  • Electronic Effects: Negative hyperconjugation (

    
    ) favors a geometry that decouples the oxygen lone pair from the aromatic 
    
    
    
    -system.[1]

2. The Adaptability of


: 
Unlike its perfluorinated cousin, the 

group exhibits "conformational plasticity."
  • In Crystal Lattices: It often adopts a conformation where the

    
     bond lies in the plane of the aromatic ring, maximizing potential hydrogen bonding with adjacent molecules.
    
  • Bioisosteric Implication: This flexibility allows the group to adapt to binding pockets that require either a planar or twisted geometry, a versatility

    
     lacks.
    
The "Killer Feature": Lipophilic Hydrogen Bonding

The polarization of the


 bond by the two geminal fluorine atoms renders the proton significantly acidic.
  • Mechanism: The

    
     interaction is a validated phenomenon in crystal engineering and protein-ligand binding.
    
  • Experimental Evidence: In small molecule crystal structures,

    
     distances are frequently shorter than the sum of van der Waals radii (< 2.7 Å), indicating a directional electrostatic interaction.
    
Part 2: Experimental Protocol for Structure Determination

Crystallizing fluorinated ethers is notoriously difficult due to their low melting points and "greasy" nature. The following protocol prioritizes phase stability and disorder resolution.

Phase 1: Crystallization Screening (The "Oil-to-Solid" Workflow)

Objective: Overcome the tendency of fluorinated anisoles to oil out.

  • The Fluorine-Specific Solvent Screen:

    • Avoid standard hydrocarbons (hexane/heptane) as they often solvate fluorinated tails too well.

    • Primary System: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents. These fluorinated alcohols interact favorably with the solute, often inducing nucleation.

    • Anti-solvent: Use cold Pentane (-20°C) rather than Diethyl Ether.

  • In Situ Cryocrystallography (For Liquids):

    • If the derivative is a liquid at RT (common for simple

      
       anisoles):
      
      • Seal the liquid in a Lindemann capillary (0.3 mm).

      • Mount on the goniometer and flash-cool to 100 K.

      • Use an infrared laser to zone-melt the sample in situ to grow a single grain.

  • Co-Crystallization Strategy:

    • If the molecule refuses to crystallize, synthesize a picrate or 3,5-dinitrobenzoate salt if a basic nitrogen is present.

    • Alternatively, use 1,4-diiodotetrafluorobenzene as a co-crystal former; it forms strong halogen bonds with the ether oxygen, locking the conformation.

Phase 2: X-Ray Data Collection & Refinement

Causality: Fluorine atoms are electron-dense but light. They often suffer from high thermal motion or rotational disorder, mimicking the electron density of oxygen or nitrogen.

  • Data Collection:

    • Temperature: Collect strictly at 100 K or lower . Fluorine disorder is exacerbated at room temperature.

    • Resolution: Aim for 0.75 Å or better . High-resolution data is required to distinguish the electron density of

      
       vs. 
      
      
      
      in the
      
      
      group.
  • Refinement (The Critical Step):

    • Disorder Handling: The

      
       group may rotate around the 
      
      
      
      bond. Look for "kidney-bean" shaped thermal ellipsoids on Fluorine atoms.
    • Restraints: Apply DELU (rigid bond) and SIMU (similarity) restraints to the

      
       and 
      
      
      
      bonds.
    • Hydrogen Placement: Do not use riding models (AFIX) blindly. Locate the unique proton in the difference Fourier map (

      
      ) to confirm the orientation of the 
      
      
      
      bond. This validates the H-bond donor hypothesis.
Part 3: Workflow Visualization

The following diagram illustrates the decision matrix for structurally characterizing these derivatives, emphasizing the divergence from standard protocols.

G Start Target: Difluoromethyl Anisole Derivative StateCheck Physical State at 25°C? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid StateCheck->Solid Deriv Derivatization Strategy Liquid->Deriv Functional Group Present CoCrystal Co-Crystallization (w/ Halogen Bond Donors) Liquid->CoCrystal No Func. Group InSitu In Situ Cryocrystallography (Capillary Zone Melting) Liquid->InSitu Pure Oil XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Deriv->XRD CoCrystal->XRD InSitu->XRD Screen Fluorine-Specific Screen (TFE / Pentane) Solid->Screen Screen->XRD Refine Structure Refinement (Locate C-H in Diff. Map) XRD->Refine Analysis Conformational Analysis (Torsion Angles & H-Bonds) Refine->Analysis

Figure 1: Decision matrix for the crystallographic characterization of fluorinated ether derivatives.

References
  • Zafrani, Y. et al. (2017). "Difluoromethyl Ethers as a Lipophilic Hydrogen Bond Donor: Structure, Properties, and Bioisosterism." Journal of Medicinal Chemistry.

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Leroux, F. R. et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The World’s Repository of Small Molecule Crystal Structures."

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Lipophilicity (LogP) of Fluorinated Methoxybenzenes for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. Its unique electronic properties can profoundly influence a molecule's m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and, critically, its lipophilicity. This guide provides an in-depth comparative analysis of the lipophilicity, expressed as the octanol-water partition coefficient (LogP), of fluorinated methoxybenzenes. We will delve into experimental data, provide detailed protocols for LogP determination, and explore the underlying physicochemical principles that govern these changes. This resource is designed for researchers, scientists, and drug development professionals seeking to harness the nuanced effects of fluorination to design more effective therapeutics.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity is a pivotal physicochemical parameter that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's LogP value provides a quantitative measure of its preference for a lipid-like environment (n-octanol) versus an aqueous environment. An optimal LogP is crucial for a drug's success; too low, and the compound may have poor membrane permeability, while too high a value can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity[1][2]. The "rule of five," a widely recognized guideline for drug-likeness, suggests that for oral drugs, a LogP value of less than 5 is generally desirable[1].

Comparative Lipophilicity of Fluorinated Methoxybenzenes: An Experimental Data Overview

The introduction of fluorine to the methoxybenzene (anisole) scaffold systematically alters its lipophilicity. The following table summarizes experimentally determined and calculated LogP values for a series of fluorinated methoxybenzenes, providing a clear comparison of the impact of the number and position of fluorine substituents.

CompoundStructureLogP (Experimental)LogP (Calculated)Data Source
Methoxybenzene (Anisole)C₆H₅OCH₃2.112.11
2-Fluoromethoxybenzene2-FC₆H₄OCH₃2.292.3
3-Fluoromethoxybenzene3-FC₆H₄OCH₃2.32.3
4-Fluoromethoxybenzene4-FC₆H₄OCH₃2.292.3
2,5-Difluoromethoxybenzene2,5-F₂C₆H₃OCH₃Not Available2.45
(Trifluoromethoxy)benzeneC₆H₅OCF₃3.233.23

A Pfizer study analyzing matched molecular pairs in their corporate database revealed that replacing a methoxy group (PhOCH₃) with a trifluoromethoxy group (PhOCF₃) increases the LogD (a pH-dependent measure of lipophilicity) by approximately one log unit[3]. Interestingly, the same study suggests that difluoromethoxybenzene (PhOCF₂H) presents a more balanced property profile, with advantages in both LogD and permeability over its trifluoromethoxy counterpart[3][4].

Experimental Determination of LogP: Protocols and Methodologies

Accurate determination of LogP is paramount for structure-activity relationship (SAR) studies. Two primary methods are widely employed: the traditional shake-flask method and modern HPLC-based techniques.

The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient[4][5]. It is most accurate for compounds with LogP values in the range of -2 to 4[4].

Principle: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the concentration of the compound in each phase is measured.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking and allowing the phases to separate for at least 24 hours. Use the n-octanol-saturated water for the aqueous phase and the water-saturated n-octanol for the organic phase. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube with a screw cap), combine a precise volume of the n-octanol and aqueous phases.

    • Add a known amount of the stock solution.

    • Shake the vessel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached[6].

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the two phases[7].

  • Quantification:

    • Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, GC, or HPLC.

  • Calculation:

    • The LogP is calculated using the following formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: Workflow for Shake-Flask LogP Determination.

HPLC-Based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less labor-intensive alternative for estimating LogP values[4]. This method is particularly useful for screening larger numbers of compounds.

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Detailed Protocol:

  • System Setup:

    • Use a reversed-phase HPLC column (e.g., C18 or C8).

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. Isocratic elution is preferred for stable retention times[8].

  • Calibration:

    • Select a set of 5-10 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each reference compound: k' = (t_R - t₀) / t₀.

    • Generate a calibration curve by plotting log(k') versus the known LogP values. A linear relationship is expected.

  • Sample Analysis:

    • Inject the test compound under the identical chromatographic conditions and record its retention time.

  • LogP Estimation:

    • Calculate the log(k') for the test compound.

    • Interpolate the LogP value from the calibration curve.

HPLC_LogP_Workflow cluster_setup System Setup & Calibration cluster_analysis Sample Analysis & Estimation Setup 1. Configure RP-HPLC System (C18, Isocratic) Calibrate 2. Inject Reference Compounds with Known LogP Setup->Calibrate Generate_Curve 3. Plot log(k') vs. LogP to Create Calibration Curve Calibrate->Generate_Curve Estimate_LogP 6. Determine LogP from Calibration Curve Generate_Curve->Estimate_LogP Analyze 4. Inject Test Compound under Same Conditions Calculate_k 5. Measure Retention Time & Calculate log(k') Analyze->Calculate_k Calculate_k->Estimate_LogP Final_LogP Estimated LogP Estimate_LogP->Final_LogP

Caption: HPLC-Based LogP Estimation Workflow.

Mechanistic Insights: How Fluorine Influences Lipophilicity

The effect of fluorine on lipophilicity is not straightforward and arises from a complex interplay of electronic and steric factors.

The Dual Nature of Fluorine: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This polarization of the C-F bond can decrease the electron density of the aromatic ring, which might be expected to decrease lipophilicity. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M). In the case of fluorobenzene, the inductive effect generally outweighs the resonance effect, but the balance of these two opposing forces is crucial in determining the overall electronic character and, consequently, the lipophilicity[9].

The Role of the Methoxy Group

The methoxy group is an electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). When fluorine is introduced onto the methoxybenzene ring, a nuanced interplay of these electronic effects occurs. The electron-donating nature of the methoxy group can influence the impact of fluorine on lipophilicity. Research has shown that the presence of electron-donating groups on an aromatic ring can increase the difference in lipophilicity between an oxygenated compound and its fluorinated analog[10][11].

Conformational and Through-Space Effects

Fluorine substitution can also influence the preferred conformation of the methoxy group relative to the aromatic ring. For instance, studies on 2-fluoroanisole have shown the existence of both planar and non-planar conformers, with the planar anti-form being preferred[12]. This conformational preference can affect the molecule's overall dipole moment and its interaction with solvent molecules, thereby influencing its partitioning behavior.

Furthermore, "through-space" electrostatic effects of fluorine substituents can dominate the molecular electrostatic potential of the arene, independent of changes to the π-system[8][13]. This means that the electrostatic field generated by the highly electronegative fluorine atoms can directly influence how the molecule interacts with its environment, impacting its solvation and, therefore, its lipophilicity.

Fluorine_Effects cluster_electronic Electronic Effects cluster_spatial Spatial Effects F_Sub Fluorine Substitution on Methoxybenzene Inductive Inductive Effect (-I) (Electron Withdrawing) F_Sub->Inductive Resonance Mesomeric Effect (+M) (Electron Donating) F_Sub->Resonance Conformational Conformational Changes (e.g., Methoxy Group Torsion) F_Sub->Conformational Through_Space Through-Space Electrostatic Effects F_Sub->Through_Space Lipophilicity Overall Lipophilicity (LogP) Inductive->Lipophilicity Resonance->Lipophilicity Conformational->Lipophilicity Through_Space->Lipophilicity

Caption: Factors Influencing Lipophilicity in Fluorinated Methoxybenzenes.

Conclusion and Future Directions

The fluorination of methoxybenzenes offers a powerful strategy for fine-tuning lipophilicity in drug design. While general trends can be predicted, the precise impact of fluorination is highly dependent on the number and position of the fluorine atoms, arising from a delicate balance of inductive, resonance, conformational, and through-space effects. This guide has provided a comparative overview of available LogP data, detailed experimental protocols for its determination, and an exploration of the underlying mechanistic principles.

For drug development professionals, a thorough understanding of these nuances is essential for the rational design of molecules with optimized ADME properties. As more experimental data becomes available for a wider range of fluorinated methoxybenzenes, our predictive capabilities will undoubtedly improve. Future research, combining experimental determination with advanced computational modeling, will continue to unravel the intricate relationship between fluorine substitution and lipophilicity, paving the way for the development of safer and more effective medicines.

References

  • Hu, X., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Angewandte Chemie International Edition, 54(23), 6772-6783. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1499-1515. [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]

  • Wheeler, S. E., & Houk, K. N. (2009). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Journal of Chemical Theory and Computation, 5(9), 2301-2312. [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

  • ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS Publications. (2003). Conformational Properties of 2-Fluoroanisole in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • ECETOC. (n.d.). assessment of reverse - phase. [Link]

  • Cheméo. (n.d.). Chemical Properties of m-Fluoroanisole (CAS 456-49-5). [Link]

  • Scribd. (n.d.). HPLC A Practical Guide. [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • PubChem. (n.d.). 4-Fluoroanisole. [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]

  • ResearchGate. (2021). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. [Link]

  • PubMed. (2005). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. [Link]

  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

  • ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. [Link]

  • ResearchGate. (n.d.). Structure and properties of fluoroanisole isomers. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Processes, 12(8), 1599. [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • YouTube. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

  • ResearchGate. (n.d.). Correlations of experimental and predicted logP values for ligneous... [Link]

  • ResearchGate. (n.d.). log P values measured for the different ether‐esters 1–4 and Dlog P... [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Verification of 1-(difluoromethyl)-4-methoxybenzene

Executive Summary This guide provides a comprehensive, multi-technique workflow for the definitive structural verification and purity assessment of 1-(difluoromethyl)-4-methoxybenzene. Addressed to researchers and profes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, multi-technique workflow for the definitive structural verification and purity assessment of 1-(difluoromethyl)-4-methoxybenzene. Addressed to researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental choices, outlines self-validating protocols, and compares the target compound's spectral signature against potential impurities and structurally similar molecules. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unambiguous chemical identity profile.

A Critical Note on CAS Numbering: The topic specified CAS 3069-25-8 for 1-(difluoromethyl)-4-methoxybenzene. However, extensive database cross-referencing indicates that CAS 3069-25-8 correctly corresponds to (Methylaminopropyl)trimethoxysilane.[1][2][3][4][5] The scientifically accepted CAS number for 1-(difluoromethyl)-4-methoxybenzene, also known as 4-(difluoromethyl)anisole, is 658-17-3 .[6] This guide will proceed with the analysis of the structure named 1-(difluoromethyl)-4-methoxybenzene under its correct CAS number, 658-17-3. This distinction is critical for regulatory compliance, safety, and scientific accuracy.

Molecular Structure and Spectroscopic Roadmap

The first step in any verification process is to understand the molecule's constituent parts and predict how they will interact with different analytical techniques.

Caption: Molecular structure of 1-(difluoromethyl)-4-methoxybenzene.

Our analytical approach will target the unique functional groups:

  • Difluoromethyl Group (-CHF₂): This group provides highly characteristic signals in ¹H, ¹⁹F, and ¹³C NMR due to strong heteronuclear coupling.

  • Methoxy Group (-OCH₃): A sharp singlet in ¹H NMR and a distinct peak in ¹³C NMR.

  • Para-Substituted Benzene Ring: The symmetrical substitution pattern creates a classic AA'BB' system in ¹H NMR and four distinct signals in ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR provides the most definitive information regarding the carbon-hydrogen framework and the connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR confirms the presence and connectivity of hydrogen atoms. For 1-(difluoromethyl)-4-methoxybenzene, the most telling feature is the signal for the proton on the difluoromethyl group. It couples to two equivalent fluorine atoms (spin I = 1/2), resulting in a characteristic triplet (based on the 2nI+1 rule, where n=2 and I=1/2). The large coupling constant (J-value) of over 50 Hz is an unmistakable indicator of a geminal H-F₂ relationship.

Expected Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Aromatic Protons~7.5d (doublet)~8-92HProtons ortho to -CHF₂
Aromatic Protons~7.0d (doublet)~8-92HProtons ortho to -OCH₃
Difluoromethyl Proton~6.6t (triplet)²JH-F ≈ 561H-CH F₂
Methoxy Protons~3.8s (singlet)N/A3H-OCH

Note: Data are estimated based on literature values for similar structures.[7]

Trustworthiness - Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its well-defined residual solvent peak at δ 7.26 ppm for internal calibration.[8]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve signal-to-noise without sacrificing resolution. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm.

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that provides a clean and direct window into the fluorine environment. Since there are no other fluorine atoms in the molecule, we expect a single signal. This signal will be split into a doublet by the single geminal proton. The coupling constant observed here must match the one from the ¹H NMR spectrum, providing a powerful cross-validation point.

Expected Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Difluoromethyl Fluorines~ -110 to -112d (doublet)²JF-H ≈ 56-CHF

Note: Data are estimated based on literature values for similar structures.[7]

Trustworthiness - Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer, switching to the ¹⁹F probe/channel.

  • Acquisition Parameters:

    • ¹⁹F NMR has a wide chemical shift range; set the spectral width accordingly (e.g., -250 to 50 ppm).

    • Use a fluorine-free external standard like CFCl₃ (δ 0.0 ppm) for referencing, although modern instruments can reference internally.[8]

    • Acquire 32 or more scans.

Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR reveals the carbon skeleton. The carbon of the difluoromethyl group is the key diagnostic signal. It will appear as a triplet due to one-bond coupling to the two fluorine atoms, with a very large coupling constant (¹JC-F > 200 Hz). The aromatic carbons will also show smaller C-F couplings.

Expected Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Carbon~160s-C -OCH₃
Aromatic Carbon~138t²JC-F ≈ 22C -CHF₂
Aromatic Carbons~127t³JC-F ≈ 6C H (ortho to -CHF₂)
Difluoromethyl Carbon~115t¹JC-F ≈ 240-C HF₂
Aromatic Carbons~114s-C H (ortho to -OCH₃)
Methoxy Carbon~55s--OC H₃

Note: Data are estimated based on literature values for similar structures and databases.[7][9]

Trustworthiness - Experimental Protocol:

  • Sample Preparation: The same sample can be used, but a more concentrated solution (~50 mg/mL) is preferable due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Acquisition Parameters:

    • Run a proton-decoupled experiment to simplify the spectrum to singlets (except for C-F couplings).

    • Set the spectral width from 0 to 200 ppm.

    • Acquire a large number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS provides the molecular weight of the compound, serving as a fundamental check of its identity. For 1-(difluoromethyl)-4-methoxybenzene (C₈H₈F₂O), the expected monoisotopic mass is 158.05 Da.[9] We will look for the molecular ion (M⁺˙) in electron ionization (EI) or the protonated molecule ([M+H]⁺) in electrospray ionization (ESI). The fragmentation pattern can also provide structural clues, such as the loss of a methoxy group (-31 Da) or a difluoromethyl group (-51 Da).

Expected Ions (m/z):

  • [M]⁺: 158.05

  • [M+H]⁺: 159.06[10]

  • [M+Na]⁺: 181.04[10]

Trustworthiness - Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Use a standard non-polar column (e.g., DB-5ms).

    • Set a temperature gradient (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure good separation from any impurities.

  • MS Method:

    • Set the mass range from m/z 40 to 400.

    • Use a standard EI energy of 70 eV.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While not as structurally definitive as NMR, it provides a unique "fingerprint" for the molecule. The C-F bonds will have strong, characteristic stretching vibrations.

Wavenumber (cm⁻¹) Vibration Type Intensity Assignment
~3000-2850C-H stretch (aromatic & aliphatic)MediumAr-H, -OCH₃, -CHF₂
~1610, ~1510C=C stretch (aromatic)StrongBenzene Ring
~1250C-O stretch (aryl ether)StrongAr-O-CH₃
~1100-1000C-F stretchVery Strong-CHF₂

Note: General ranges. The C-O stretch of methoxy groups on ceria and zirconia oxides are found around 1100-1150 cm⁻¹, indicating the region for such bonds.[11] The NIST Chemistry WebBook is a good source for reference IR spectra.[12]

Trustworthiness - Experimental Protocol:

  • Sample Preparation: If the sample is a liquid, cast a thin film between two salt plates (NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance/transmittance spectrum.

Integrated Verification Workflow and Comparative Analysis

Verification_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Conclusion Sample Sample of 1-(difluoromethyl)-4-methoxybenzene NMR Acquire ¹H, ¹³C, ¹⁹F NMR Sample->NMR MS Acquire GC-MS Sample->MS IR Acquire FTIR Sample->IR Analyze_NMR Analyze NMR Data: - Chemical Shifts - Multiplicities (t, d, s) - J-Couplings (H-F, C-F) - Integration NMR->Analyze_NMR Analyze_MS Analyze MS Data: - Molecular Ion (m/z 158) - Fragmentation Pattern MS->Analyze_MS Analyze_IR Analyze IR Data: - C-F Stretch (~1100 cm⁻¹) - C-O Stretch (~1250 cm⁻¹) - Aromatic C=C IR->Analyze_IR Comparison Compare Experimental Data to Literature/Expected Values Analyze_NMR->Comparison Analyze_MS->Comparison Analyze_IR->Comparison Decision Do all data match? Comparison->Decision Pass Identity Verified Purity Assessed Decision->Pass Yes Fail Identity Incorrect or Impure Sample Decision->Fail No Reanalyze Re-analyze or Purify Sample Fail->Reanalyze

Caption: Integrated workflow for spectroscopic verification.

Comparison with Potential Alternatives & Impurities
  • 4-Methoxybenzaldehyde (Starting Material): Would show a sharp aldehyde proton signal (~9.9 ppm) in ¹H NMR and a C=O stretch (~1700 cm⁻¹) in IR. It would lack any fluorine signals.

  • 1-(Trifluoromethyl)-4-methoxybenzene (Over-fluorinated): The -CF₃ group is a singlet in ¹⁹F NMR. The ¹³C signal for the -CF₃ carbon would be a quartet. There would be no proton signal corresponding to the benzylic position.[13]

  • 1-(Fluoromethyl)-4-methoxybenzene (Under-fluorinated): The -CH₂F group would show a doublet in ¹H NMR (coupled to one F) and a triplet in ¹⁹F NMR (coupled to two H's).

By comparing the acquired spectra to these potential alternatives, one can not only confirm the identity of the target compound but also assess its purity. The presence of small, unaccounted-for peaks can be cross-referenced to the spectra of likely impurities to guide further purification efforts if necessary.

References

  • PubChem. (n.d.). 1-(Difluoromethyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information For. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Amazon AWS. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Difluoromethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(difluoromethyl)-4-methoxybenzene (C8H8F2O). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). Retrieved from [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved from [Link]

  • Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)anisole. Retrieved from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-alpha,alpha-diphenylbenzenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenemethanol, 4-methoxy-.alpha.-(4-methoxyphenyl)-.alpha.-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(difluoromethyl)-4-methoxybenzene

Hazard Profile and Chemical Identity Understanding the inherent risks of a compound is the foundation of its safe management. 1-(difluoromethyl)-4-methoxybenzene is a fluorinated organic compound with specific hazards th...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Chemical Identity

Understanding the inherent risks of a compound is the foundation of its safe management. 1-(difluoromethyl)-4-methoxybenzene is a fluorinated organic compound with specific hazards that dictate its handling and disposal requirements.[1][2][3] Its identity and key hazard classifications are summarized below.

PropertyValueSource
IUPAC Name 1-(difluoromethyl)-4-methoxybenzenePubChem[4]
Synonyms 4-methoxy-alpha,alpha-difluorotolueneChemicalBook[5]
CAS Number 658-17-3Sigma-Aldrich
Molecular Formula C8H8F2OPubChem[4][6]
Molecular Weight 158.14 g/mol PubChem[4]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationPubChem, Angene Chemical[4][7][8]

These classifications from the Globally Harmonized System (GHS) are critical. The designation as a skin, eye, and respiratory irritant necessitates stringent use of Personal Protective Equipment (PPE), while its combustible nature requires careful storage away from ignition sources.[4][9][10]

Pre-Disposal: Safety and Personal Protective Equipment (PPE)

Before handling the waste stream, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) that minimizes employee exposure to hazardous chemicals.[11][12]

Core Directive: Always handle 1-(difluoromethyl)-4-methoxybenzene and its waste within a certified chemical fume hood to mitigate inhalation risks.[8]

Required PPE Ensemble:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[5] The risk of serious eye damage (H318) makes this non-negotiable.[4]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[5] Wash and dry hands thoroughly after handling.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect against skin contact and potential splashes.[5][13]

Step-by-Step Disposal Protocol

Disposal must be approached as a systematic process, from the point of generation to final collection by a licensed waste management service. Discharging this chemical into the environment or drains is strictly prohibited.[5][7][14]

Step 1: Waste Characterization and Segregation

The "Why": 1-(difluoromethyl)-4-methoxybenzene is a halogenated organic compound . This classification is critical because environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), often stipulate specific disposal methods for halogenated wastes, which typically involve high-temperature incineration.[15][16] Mixing halogenated and non-halogenated waste streams complicates disposal, increases costs, and can violate regulatory requirements.[17]

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Liquid Waste."

  • Do not mix 1-(difluoromethyl)-4-methoxybenzene waste with non-halogenated solvents (e.g., acetone, hexane, ethanol), aqueous solutions, or incompatible chemicals.[17][18]

  • Ensure any other chemicals collected in this container are compatible. Consult a chemical compatibility chart if unsure.

Step 2: Container Selection and Labeling

The "Why": Proper containment and labeling prevent dangerous chemical reactions, ensure safe handling by all personnel, and are mandated by law.[14][19] An unlabeled or improperly labeled container is a serious safety hazard.[12][19]

Procedure:

  • Select a Container: Use a clean, dry, chemical-resistant container, such as a glass or high-density polyethylene (HDPE) bottle, with a tightly sealing screw cap.[19] The container must be compatible with the chemical.[20]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste 1-(difluoromethyl)-4-methoxybenzene".

    • The words "Hazardous Waste".

    • A clear list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The accumulation start date (the date the first drop of waste is added).[19][21]

Step 3: Waste Accumulation and Storage

The "Why": Safe interim storage minimizes the risk of spills, fires, and exposure. Federal and local regulations limit the amount of hazardous waste that can be stored in a lab and for how long.[20]

Procedure:

  • Add Waste Carefully: Add waste to the container in a fume hood. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Keep Closed: Keep the waste container tightly sealed at all times, except when actively adding waste.[5][20]

  • Store Safely: Store the container in a designated and secure satellite accumulation area. This area should have secondary containment (like a spill tray) and be located away from heat, sparks, or open flames.[5][10][14] Store incompatibles separately.[18]

Step 4: Arranging for Final Disposal

The "Why": Hazardous waste must be disposed of through a licensed and approved treatment, storage, and disposal facility (TSDF). This "cradle-to-grave" responsibility ensures the waste is managed in an environmentally sound manner.[20]

Procedure:

  • Consult Institutional Policy: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department.[22]

  • Prepare for Pickup: Ensure all labels are complete and legible. Do not seal the box if multiple containers are being picked up together.[21]

  • Documentation: Maintain records of your waste disposal as required by your institution and regulatory agencies.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential.

Procedure:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Vapors and Ignition Sources: Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain the Spill: For a small spill, contain it using an inert absorbent material like vermiculite, sand, or earth.[23] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled container for solid hazardous waste.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7][24] If inhaled, move to fresh air.[5][25]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(difluoromethyl)-4-methoxybenzene.

G Disposal Workflow for 1-(difluoromethyl)-4-methoxybenzene cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_emergency Contingency start Waste Generated (Point of Use) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood characterize Step 1: Characterize Waste Is it Halogenated Organic? fume_hood->characterize segregate Step 2: Segregate Use 'Halogenated Organic Waste' Container characterize->segregate Yes container Step 3: Select & Label Container (Glass/HDPE, Hazardous Waste Label) segregate->container accumulate Step 4: Accumulate & Store Safely (Sealed, Secondary Containment) container->accumulate request_pickup Step 5: Request Disposal (Contact EHS/Waste Management) accumulate->request_pickup spill Spill Occurs accumulate->spill end Disposed by Licensed Contractor request_pickup->end spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol Yes spill_protocol->accumulate Waste Contained

Caption: Disposal workflow for 1-(difluoromethyl)-4-methoxybenzene.

References

  • PubChem. (n.d.). 1-(Difluoromethyl)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Angene Chemical. (2025, October 28). 1-(Difluoromethyl)-4-methoxybenzene Safety Data Sheet. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • HFC11005. (n.d.). 1-(Bromodifluoromethoxy)-4-methoxybenzene: A Premium Chemical Solution. Retrieved from [Link]

  • IPO. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(difluoromethyl)-4-methoxybenzene (C8H8F2O). Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Waste Disposal Guide: Chemical Waste. Retrieved from [Link]

  • University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(difluoromethyl)-4-methoxybenzene

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(difluoromethyl)-4-methoxybenzene (CAS No. 658-17-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(difluoromethyl)-4-methoxybenzene (CAS No. 658-17-3). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for ensuring laboratory safety.

Hazard Identification: The Foundation of Safety

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. 1-(difluoromethyl)-4-methoxybenzene is classified with several key hazards that directly inform our choice of personal protective equipment and handling procedures.

According to the Globally Harmonized System (GHS), its primary hazards include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 1-2A) : Causes serious eye damage or irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory tract irritation.[1][3][4]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

  • Combustible Liquid (Category 4) : The substance is a combustible liquid.[1]

This profile indicates that the primary routes of exposure are through skin/eye contact and inhalation of vapors.[5][6] Therefore, our defense strategy must prioritize robust barriers for these entry points.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment. The following protocol is designed to provide comprehensive protection during the handling of 1-(difluoromethyl)-4-methoxybenzene.

Engineering Controls: The First Line of Defense

Before any PPE is considered, proper engineering controls must be in place. All handling of 1-(difluoromethyl)-4-methoxybenzene, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most effective way to dilute flammable or toxic vapors and prevent respiratory exposure.[7]

Eye and Face Protection

Given the chemical's classification as a serious eye irritant, eye protection is mandatory at all times.

  • Minimum Requirement : ANSI Z87.1-compliant, tightly fitting safety goggles with side-shields must be worn.[5][9] Standard prescription glasses are not a substitute for safety eyewear.[9]

  • High-Risk Operations : When handling larger volumes (>250 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[8][10]

Hand Protection

The risk of skin irritation necessitates the use of chemical-resistant gloves.[2][4] The choice of glove material is critical.

  • General Use/Splash Protection : Disposable nitrile gloves provide adequate protection for incidental contact and are recommended for general laboratory work.[8][9] Always inspect gloves for tears or punctures before use.[5]

  • Extended Contact : For procedures involving potential immersion or prolonged contact, a more robust glove is required. Butyl rubber or polyvinyl alcohol (PVA) gloves offer superior resistance to aromatic ethers.[7][11] It is crucial to note that latex gloves are not suitable for work with ethers.[7]

  • Best Practice : Double-gloving (wearing two pairs of nitrile gloves) is a recommended practice to increase protection against accidental exposure.[8] Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[5]

Body Protection

To protect against spills and splashes, appropriate body protection is essential.

  • A clean, buttoned, flame-resistant lab coat must be worn at all times.[5][8]

  • For high-risk procedures or when handling large quantities, a chemical-resistant apron is also recommended.[9]

  • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]

PPE Summary Table
Task / OperationMinimum Required PPE
Low-Volume Handling (<50 mL)Chemical Fume Hood, Safety Goggles, Nitrile Gloves (Single or Double), Lab Coat
High-Volume/High-Risk (>50 mL)Chemical Fume Hood, Safety Goggles and Face Shield, Butyl Rubber or PVA Gloves, Chemical-Resistant Apron over Lab Coat
Weighing/Transfer Chemical Fume Hood, Safety Goggles, Nitrile Gloves, Lab Coat

Operational and Disposal Plans

A safe protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Safe Handling Workflow

The following workflow provides a step-by-step guide for safe handling.

G prep 1. Pre-Operational Checks - Verify Fume Hood Certification - Locate Emergency Equipment (Eyewash, Shower) - Review Safety Data Sheet (SDS) don 2. Don Appropriate PPE - Inspect and Don Gloves - Don Lab Coat/Apron - Don Safety Goggles / Face Shield prep->don Proceed if Safe handle 3. Chemical Handling - Work Within Fume Hood Sash at Proper Height - Use Minimum Necessary Quantity - Keep Containers Tightly Closed When Not in Use don->handle Begin Work doff 4. Doff PPE Correctly - Remove Gloves First (Away from Body) - Remove Apron/Coat - Remove Goggles/Shield Last - Wash Hands Thoroughly handle->doff Work Complete waste 5. Waste Management - Segregate Chemical Waste from General Trash - Dispose of Contaminated PPE as Hazardous Waste doff->waste Decontaminate & Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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